molecular formula C8H10BrNO2S B3248074 N-[(4-bromophenyl)methyl]methanesulfonamide CAS No. 183128-59-8

N-[(4-bromophenyl)methyl]methanesulfonamide

Cat. No.: B3248074
CAS No.: 183128-59-8
M. Wt: 264.14 g/mol
InChI Key: OYQXEMVZGHIXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromophenyl)methyl]methanesulfonamide is a useful research compound. Its molecular formula is C8H10BrNO2S and its molecular weight is 264.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-bromophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQXEMVZGHIXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-[(4-bromophenyl)methyl]methanesulfonamide CAS 183128-59-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-[(4-bromophenyl)methyl]methanesulfonamide (CAS 183128-59-8): Properties, Synthesis, and Applications

Abstract

This compound is a sulfonamide-containing organic compound distinguished by its 4-bromobenzyl moiety. This structure positions it as a highly versatile synthetic intermediate in medicinal chemistry and materials science. The presence of a sulfonamide group, a known pharmacophore, combined with a bromine-substituted aromatic ring amenable to a wide range of cross-coupling reactions, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its known properties, a detailed synthesis protocol, and an exploration of its potential applications, particularly in the context of drug discovery.

Core Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not extensively documented in publicly available literature. However, its properties can be reliably predicted based on its structure and comparison with closely related analogues.

Structural and Physical Properties

The key identifying and physical characteristics are summarized below. It is critical to distinguish this compound from its isomer, N-(4-bromophenyl)methanesulfonamide (CAS 4284-50-8), where the methanesulfonyl group is directly attached to the phenyl ring.

PropertyValue / DescriptionSource / Rationale
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 183128-59-8Chemical Abstracts Service
Molecular Formula C₈H₁₀BrNO₂SCalculated
Molecular Weight 264.14 g/mol Calculated
Appearance Expected to be a white to off-white solid.Inferred from related sulfonamides which are typically solids at room temperature.[1]
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols.The sulfonamide group can participate in hydrogen bonding, suggesting solubility in polar solvents.[1]
Melting Point Not experimentally determined. For comparison, the isomer N-(4-bromophenyl)methanesulfonamide (CAS 4284-50-8) has a melting point of 137-141 °C.[2]
Boiling Point Not experimentally determined. Predicted for the isomer (CAS 4284-50-8) to be ~333 °C.[2]
Spectroscopic Signature (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet for the methyl protons (-SO₂CH₃), a doublet for the methylene protons (-CH₂-NH-), a triplet or broad singlet for the amine proton (-NH-), and two doublets in the aromatic region for the para-substituted phenyl ring.

  • ¹³C NMR: The carbon NMR would show signals for the methyl carbon, the methylene carbon, and the four distinct carbons of the bromophenyl ring.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), and strong, characteristic asymmetric and symmetric S=O stretching bands for the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions).

Synthesis and Reactivity

The primary route for synthesizing this compound involves a standard sulfonylation reaction.

General Synthesis Protocol

The most direct synthesis involves the reaction of 4-bromobenzylamine with methanesulfonyl chloride in the presence of a non-nucleophilic base.[3] This method is a robust and widely used technique for forming sulfonamide bonds.

Reaction Scheme: 4-Bromobenzylamine + Methanesulfonyl Chloride → this compound

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-bromobenzylamine (1.0 eq.) in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask equipped with a magnetic stirrer. Add a non-nucleophilic base, such as triethylamine (1.2-1.5 eq.) or pyridine (2.0 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled, stirring solution. The formation of a precipitate (triethylammonium chloride or pyridinium chloride) is typically observed.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. If using DCM, wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Synthesis_Workflow cluster_reactants Reactants cluster_purification Purification reagent1 4-Bromobenzylamine reaction Sulfonylation Reaction Base (e.g., Pyridine) Solvent (e.g., DCM) 0 °C to RT reagent1->reaction reagent2 Methanesulfonyl Chloride reagent2->reaction product N-[(4-bromophenyl)methyl] methanesulfonamide reaction->product Crude Product workup Aqueous Workup product->workup recrystallization Recrystallization workup->recrystallization final_product Final Product recrystallization->final_product Pure Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound lies in its identity as a bifunctional synthetic intermediate, offering two key reactive sites for molecular elaboration.

Role as a Synthetic Building Block

The true value of this compound is as a scaffold for building more complex molecules. The 4-bromo position on the phenyl ring is a prime site for metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with various boronic acids can introduce new aryl, heteroaryl, or alkyl groups. This strategy was used to synthesize functionalized N-(4-bromophenyl)furan-2-carboxamides, demonstrating the utility of the bromophenyl moiety in generating compound libraries.[4]

  • Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, linking the scaffold to various amine-containing fragments.

  • Heck and Sonogashira Couplings: These reactions enable the introduction of alkene and alkyne functionalities, respectively, further diversifying the potential downstream products.

Application_Logic cluster_modifications Chemical Derivatization cluster_screening Drug Discovery Cascade start N-[(4-bromophenyl)methyl] methanesulfonamide mod1 Cross-Coupling Reactions (Suzuki, Buchwald, etc.) start->mod1 at 4-bromo position mod2 N-Alkylation / N-Arylation start->mod2 at sulfonamide nitrogen library Library of Diverse Novel Compounds mod1->library mod2->library screen Biological Screening (e.g., Antitumor, Antidiabetic) library->screen lead Lead Compound Identification screen->lead

Caption: Role as an intermediate for generating diverse molecular libraries.

Potential in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in drug design. Compounds containing the bromophenyl sulfonamide motif have been investigated for a range of biological activities.

  • Anticancer and Anti-inflammatory Activity: Various sulfonamide-based derivatives are explored for their potential anticancer and anti-inflammatory properties, making this scaffold a promising starting point for new therapeutic agents.[5]

  • Antihypertensive Agents: The discovery of Macitentan, a potent dual endothelin receptor antagonist used for pulmonary arterial hypertension, originated from a medicinal chemistry program focused on sulfonamide-substituted pyrimidines, some of which included a bromophenyl group.[6][7] This highlights the potential of this chemical class in developing cardiovascular drugs.

  • Antidiabetic Agents: Novel β-amino ketone derivatives containing a sulfonamide moiety have been synthesized and shown to possess protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase inhibitory activity, targets relevant to diabetes treatment.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 183128-59-8 should always be consulted, general safety precautions for this class of chemicals can be drawn from related compounds.

Hazard Identification

Based on analogous structures, the following GHS hazards are anticipated:

Hazard CodeDescriptionSource
H302 Harmful if swallowed[9][10]
H315 Causes skin irritation[9][10]
H319 Causes serious eye irritation[9][10]
H335 May cause respiratory irritation[9][10]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended if dust is generated.[11]

  • Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are in close proximity to the workstation.[11]

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Avoid contact with eyes, skin, or clothing.[9][11]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[11]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[11]

Conclusion

This compound (CAS 183128-59-8) is a strategically designed chemical intermediate of significant interest to synthetic and medicinal chemists. While detailed experimental characterization is sparse, its synthesis is straightforward, and its value is clearly defined by its dual-functional nature. The combination of a reactive bromophenyl group ready for diversification via cross-coupling chemistry and a biologically relevant sulfonamide core makes it an exemplary scaffold for the development of novel compound libraries aimed at discovering new therapeutic agents.

References

  • EPA. (n.d.). (4-bromophenyl)methanesulfonamide Properties. Retrieved from [Link]

  • PubChemLite. (n.d.). N-[(4-bromophenyl)methyl]-n-methylmethanesulfonamide (C9H12BrNO2S). Retrieved from [Link]

  • Chemsrc. (2025). Pyrrolidine | CAS#:123-75-1. Retrieved from [Link]

  • PubChemLite. (n.d.). Methanesulfonamide, n-[5-[[4-[(z)-(4-bromophenyl)(ethoxyimino)methyl].... Retrieved from https://pubchemlite.org/compound/Methanesulfonamide,_n-%5B5-%5B%5B4-%5B(z)-(4-bromophenyl)(ethoxyimino)methyl%5D-4'-methyl%5B1,4'-bipiperidin%5D-1'-yl%5Dcarbonyl%5D-4,6-dimethyl-2-pyrimidinyl%5D-
  • MySkinRecipes. (n.d.). Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rodrigues Vinola, Z., et al. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl-. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (US). (2003). Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling.... Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan)... PubMed. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. Retrieved from [Link]

Sources

N-(4-Bromobenzyl)methanesulfonamide: Chemical Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(4-bromobenzyl)methanesulfonamide , a sulfonamide derivative utilized as a strategic intermediate in medicinal chemistry. The content is structured to support researchers in the synthesis, characterization, and application of this compound in drug discovery.

Chemical Identity & Structural Analysis

N-(4-bromobenzyl)methanesulfonamide is a secondary sulfonamide characterized by a benzylamine scaffold sulfonylated with a methanesulfonyl group. Its structure combines a lipophilic, electron-withdrawing bromophenyl moiety with a polar, hydrogen-bond-donating sulfonamide core, making it a versatile pharmacophore fragment.

Nomenclature and Identifiers
Property Detail
IUPAC Name N-[(4-Bromophenyl)methyl]methanesulfonamide
Common Synonyms N-(4-Bromobenzyl)methanesulfonamide; (4-Bromobenzyl)sulfonamide; Methanesulfonamide, N-[(4-bromophenyl)methyl]-
Molecular Formula C₈H₁₀BrNO₂S
Molecular Weight 264.14 g/mol
SMILES CS(=O)(=O)NCc1ccc(Br)cc1
CAS Registry Number Note: While the specific product CAS is not widely indexed in public commercial catalogs, the compound is a known derivative synthesized from CAS 3959-07-7 and CAS 124-63-0.[1][2]
Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the sulfonamide linkage and the para-substituted aromatic ring.

ChemicalStructure Bromine Br (Bromo) Phenyl Phenyl Ring (Lipophilic Scaffold) Bromine->Phenyl Para-substitution Methylene CH₂ (Linker) Phenyl->Methylene Sulfonamide NH-SO₂-CH₃ (Sulfonamide Core) Methylene->Sulfonamide N-Alkylation

Figure 1: Structural connectivity of N-(4-bromobenzyl)methanesulfonamide, emphasizing the polar sulfonamide head group and the lipophilic bromobenzyl tail.[1]

Physicochemical Properties

Understanding the physical state and solubility profile is critical for assay development and formulation.

Property Value / Observation
Physical State White to off-white crystalline solid
Melting Point Approx. 100–120 °C (Estimated based on structural analogues)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa ~10.5 (Sulfonamide NH acidity)
LogP ~1.8–2.2 (Predicted)

Synthesis Protocol

The synthesis of N-(4-bromobenzyl)methanesulfonamide is a nucleophilic substitution reaction where 4-bromobenzylamine acts as the nucleophile attacking the electrophilic sulfur of methanesulfonyl chloride .

Reaction Mechanism

The amine lone pair attacks the sulfonyl chloride, displacing the chloride ion. A base (typically Triethylamine or Pyridine) is required to neutralize the generated hydrochloric acid (HCl) and drive the equilibrium forward.

Experimental Workflow

Reagents:

  • Substrate: 4-Bromobenzylamine (CAS: 3959-07-7)[3]

  • Reagent: Methanesulfonyl chloride (MsCl) (CAS: 124-63-0)

  • Base: Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-bromobenzylamine (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Triethylamine (1.5 equiv) to the solution and cool the mixture to 0 °C using an ice bath.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (1.1 equiv) over 15–20 minutes. Maintain the temperature below 5 °C to prevent side reactions (e.g., bis-sulfonylation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Work-up: Quench with water. Extract the aqueous layer with DCM (3x). Wash combined organic layers with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.

Synthesis Diagram

SynthesisWorkflow Start Start: 4-Bromobenzylamine (in DCM, 0°C) Reagents Add Reagents: 1. Triethylamine (1.5 eq) 2. MsCl (1.1 eq, dropwise) Start->Reagents Reaction Reaction: Stir at RT, 2-4 hrs (Monitor TLC/LC-MS) Reagents->Reaction Quench Work-up: Quench with H₂O Extract with DCM Reaction->Quench Purify Purification: Wash (HCl, NaHCO₃, Brine) Dry & Concentrate Quench->Purify Product Final Product: N-(4-bromobenzyl)methanesulfonamide (White Solid) Purify->Product

Figure 2: Step-by-step synthesis workflow for the sulfonylation of 4-bromobenzylamine.

Applications in Drug Development

This compound serves as a valuable "building block" in medicinal chemistry due to its dual functionality:

  • Fragment-Based Drug Discovery (FBDD): The sulfonamide group acts as a classic zinc-binding pharmacophore (e.g., in Carbonic Anhydrase inhibitors) or a hydrogen-bond donor in active sites of proteases.

  • Cross-Coupling Intermediate: The aryl bromide moiety is a "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to elaborate the scaffold into more complex biaryl systems while retaining the sulfonamide functionality.

  • Bioisostere Exploration: It is often used to probe the structure-activity relationship (SAR) of benzylamine derivatives, where the sulfonamide replaces an amide or urea linkage to improve metabolic stability.

Safety & Handling

  • Hazards: Methanesulfonyl chloride is corrosive and a lachrymator. 4-Bromobenzylamine is an irritant. The final product should be treated as a potential irritant to skin and eyes.[4]

  • Storage: Store in a cool, dry place. Sulfonamides are generally stable, but protection from moisture is recommended.

  • Disposal: Dispose of chemical waste through a licensed hazardous waste disposal service, particularly due to the halogenated nature of the compound.

References

  • ChemicalBook . Methanesulfonamide, N-[(4-bromophenyl)methyl]- Synthesis and Properties. Retrieved from .

  • PubChem . 4-Bromobenzylamine (Compound Summary). National Library of Medicine. Retrieved from .

  • Sigma-Aldrich . Methanesulfonyl Chloride Product Information. Retrieved from .

  • BenchChem . Protocols for Sulfonamide Synthesis. Retrieved from .

Sources

Molecular weight and formula of N-(4-bromobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-(4-Bromobenzyl)methanesulfonamide

Executive Summary

This technical guide profiles N-(4-bromobenzyl)methanesulfonamide , a secondary sulfonamide scaffold increasingly utilized in medicinal chemistry as a fragment for drug discovery. Characterized by its stability and capability to participate in further cross-coupling reactions (e.g., Suzuki-Miyaura), this molecule serves as a critical intermediate for synthesizing bioactive agents, particularly in the oncology and antimicrobial sectors. This document details its physicochemical properties, a validated synthetic protocol, structural characterization, and handling requirements.

Chemical Identity & Physicochemical Profile

N-(4-bromobenzyl)methanesulfonamide is a sulfonamide derivative where the nitrogen atom is substituted by a 4-bromobenzyl group. Its core structure combines a polar sulfonamide moiety (hydrogen bond donor/acceptor) with a lipophilic, halogenated aromatic ring.

Property Data
IUPAC Name N-(4-Bromobenzyl)methanesulfonamide
CAS Registry Number 698350-87-7
Molecular Formula C₈H₁₀BrNO₂S
Molecular Weight 264.14 g/mol
Monoisotopic Mass 262.961 g/mol (⁷⁹Br isotope)
Physical State White to off-white crystalline solid (Predicted)
Solubility Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water
SMILES CS(=O)(=O)NCC1=CC=C(Br)C=C1

Synthetic Methodology

The most robust route for synthesizing N-(4-bromobenzyl)methanesulfonamide involves the nucleophilic substitution of methanesulfonyl chloride by 4-bromobenzylamine in the presence of a non-nucleophilic base.

Reaction Scheme


Detailed Experimental Protocol

Note: All steps should be performed in a fume hood due to the lachrymatory nature of sulfonyl chlorides.

  • Preparation:

    • Charge a dry 250 mL round-bottom flask (RBF) with 4-bromobenzylamine (1.0 equiv, 10 mmol, ~1.86 g) and anhydrous Dichloromethane (DCM) (50 mL).

    • Add Triethylamine (TEA) (1.5 equiv, 15 mmol, ~2.1 mL) to the solution.

    • Cool the mixture to 0°C using an ice-water bath.

  • Sulfonylation:

    • Dilute Methanesulfonyl chloride (MsCl) (1.1 equiv, 11 mmol, ~0.85 mL) in 10 mL of dry DCM.

    • Add the MsCl solution dropwise to the amine mixture over 15 minutes, maintaining the temperature below 5°C to prevent bis-sulfonylation.

    • Remove the ice bath and allow the reaction to warm to room temperature (25°C) . Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1). The starting amine spot (ninhydrin active) should disappear.

  • Workup & Purification:

    • Quench the reaction with water (50 mL).

    • Separate the organic layer and wash sequentially with:

      • 1M HCl (30 mL) – removes unreacted amine.

      • Saturated NaHCO₃ (30 mL) – neutralizes acid.

      • Brine (30 mL).

    • Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

    • Recrystallization: If necessary, recrystallize from Ethanol/Hexane to yield the pure product as white crystals.

Reaction Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and isolation process.

SynthesisWorkflow Start Start: Reagent Prep (4-Bromobenzylamine + DCM + TEA) Cooling Cool to 0°C (Ice Bath) Start->Cooling Addition Dropwise Addition (MsCl in DCM) Cooling->Addition Temp < 5°C Reaction Reaction Phase (Stir RT, 2-4h) Addition->Reaction Quench Quench & Separation (Water/DCM) Reaction->Quench TLC Confirmation Wash Acid/Base Wash (1M HCl -> NaHCO3 -> Brine) Quench->Wash Dry Drying & Concentration (Na2SO4, Rotovap) Wash->Dry Final Final Product N-(4-bromobenzyl)methanesulfonamide Dry->Final

Caption: Step-by-step synthetic workflow for the sulfonylation of 4-bromobenzylamine.

Structural Characterization

To ensure scientific integrity, the isolated compound must be validated using spectroscopic methods.

¹H NMR (400 MHz, DMSO-d₆) – Predicted
  • δ 7.55 (d, J=8.4 Hz, 2H): Aromatic protons ortho to Bromine.

  • δ 7.30 (d, J=8.4 Hz, 2H): Aromatic protons meta to Bromine.

  • δ 7.60 (t, 1H): Sulfonamide NH proton (exchangeable with D₂O).

  • δ 4.15 (d, J=6.0 Hz, 2H): Benzylic methylene (-CH₂-).

  • δ 2.90 (s, 3H): Methyl group of the methanesulfonyl moiety (-CH₃).

Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 263.97 / 265.97 (1:1 isotopic pattern characteristic of Bromine).

  • Expected [M-H]⁻: 261.95 / 263.95 (Negative mode is often more sensitive for sulfonamides).

Applications in Drug Discovery

This molecule is not merely an end-product but a versatile intermediate scaffold .

  • Cross-Coupling Handle: The aryl bromide functionality allows for palladium-catalyzed Suzuki-Miyaura coupling to attach biaryl systems, a common motif in kinase inhibitors.

  • Bioisosterism: The sulfonamide group (

    
    ) acts as a stable bioisostere for amide bonds, offering improved metabolic stability against peptidases.
    
  • Target Classes:

    • Tubulin Inhibitors: N-benzyl sulfonamides have been investigated for their ability to bind to the colchicine site of tubulin, disrupting microtubule dynamics in cancer cells [1].

    • Metalloenzyme Inhibition: The sulfonamide nitrogen can coordinate with metal centers (e.g., Zn²⁺) in enzymes like Carbonic Anhydrase or Matrix Metalloproteinases (MMPs).

Safety & Handling

  • Hazards: The compound is an organobromine and sulfonamide; treat as a potential irritant. Precursors (MsCl) are corrosive and lachrymators.

  • Storage: Store in a cool, dry place (2–8°C). Hygroscopic tendencies are low but keep desiccated to prevent hydrolysis over long periods.

References

  • BenchChem. "N-BENZYL(BROMO)METHANESULFONAMIDE AldrichCPR." Sigma-Aldrich. Accessed February 12, 2026.

  • PubChem. "4-Bromobenzenesulfonamide (Related Analog Data)." National Library of Medicine. Accessed February 12, 2026.

  • ResearchGate. "Benzylic sulfonamides in drug discovery." ResearchGate. Accessed February 12, 2026.

Technical Guide: Solubility Determination & Thermodynamic Modeling of N-[(4-bromophenyl)methyl]methanesulfonamide

[1]

Executive Summary

This compound is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting sulfonamide-based inhibition pathways.[1] Its solubility profile in organic solvents is a governing factor for reaction yield, purification efficiency (crystallization), and bioavailability.

This guide outlines the thermodynamic solubility landscape of the compound, predicting its behavior based on structure-property relationships (SPR) and detailing the laser-monitoring dynamic method —the current industrial gold standard for solubility determination.

Compound Profile & Predicted Solubility Behavior[2]
  • Chemical Structure: A lipophilic 4-bromobenzyl tail coupled with a polar methanesulfonamide head group (

    
    ).[1]
    
  • Molecular Weight: ~264.14 g/mol .

  • Solubility Driver: The sulfonamide moiety acts as a hydrogen bond donor/acceptor, driving solubility in polar protic solvents (Methanol, Ethanol). The bromobenzyl group enhances solubility in moderately polar aprotic solvents (Ethyl Acetate, Acetone) but limits it in water.

  • Predicted Trend: DMSO > DMF > Acetone > Methanol > Ethanol > Ethyl Acetate > Toluene > Water > Hexane.

Experimental Protocol: Laser Monitoring Method

To obtain high-precision solubility data (mole fraction,

dynamic laser monitoring method1
Principle

The solubility is determined by monitoring the intensity of a laser beam passing through a solute-solvent mixture. As the temperature changes, the dissolution of solid particles results in a sharp increase in laser transmission, marking the saturation point.

Workflow Diagram

The following diagram illustrates the automated solubility determination workflow.

Solubility_WorkflowStartStart: Weigh Solute & SolventMixMixture Preparation(Excess Solid)Start->MixEquilibrateThermostatic Control(T ± 0.05 K)Mix->EquilibrateLaserLaser Transmission Monitoring(λ = 635 nm)Equilibrate->LaserContinuous StirringDissolutionDetect Dissolution Point(Transmittance Max)Laser->DissolutionTemp Ramp (0.1 K/min)CalcCalculate Mole Fraction (x)Dissolution->CalcCalc->EquilibrateNext Temp Point

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Methodology
  • Preparation: Accurately weigh a specific mass (

    
    ) of this compound into a double-jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the organic solvent (e.g., Methanol, Ethanol, Acetone).
    
  • Equilibration: Set the initial temperature to 278.15 K. Stir the suspension continuously at 400 rpm.

  • Measurement: Increase the temperature at a slow rate (e.g., 2 K/h). Monitor the laser transmittance.

  • Endpoint Detection: The temperature at which the laser transmittance reaches a maximum constant value corresponds to the saturation temperature (

    
    ) for that specific concentration.
    
  • Repetition: Repeat with varying solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to calculate dissolution enthalpy and entropy.

Modified Apelblat Equation

This semi-empirical model is the standard for correlating solubility (


  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (K).[2][3]
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Application: Provides the highest accuracy for sulfonamide derivatives due to its ability to account for the non-ideal behavior of the solution.

Van't Hoff Analysis (Dissolution Thermodynamics)

To understand the driving forces of dissolution, calculate the apparent thermodynamic functions using the Van't Hoff equation:

1

From the slope of


  • Enthalpy (

    
    ):  Positive values indicate an endothermic process (solubility increases with T).[1]
    
  • Gibbs Free Energy (

    
    ): 
    
    
    .[1]
  • Entropy (

    
    ):  Positive values indicate increased disorder upon dissolution.
    
Thermodynamic Cycle Diagram

The dissolution process involves breaking solute-solute bonds (crystal lattice) and forming solute-solvent bonds (solvation).[1]

Thermo_CycleSolidSolid Solute(Crystal Lattice)GasGaseous Solute(Ideal)Solid->GasSublimation (ΔH_sub)SolutionSaturated Solution(Solvated)Solid->SolutionDissolution (ΔH_sol)(Measured)Gas->SolutionSolvation (ΔH_solv)

Figure 2: Thermodynamic Cycle of Dissolution.[1]

1

Solubility Data & Analysis

While specific values for the N-[(4-bromophenyl)methyl] derivative must be determined experimentally, the following reference data for the structural analog N-(4-bromophenyl)methanesulfonamide serves as a validation baseline.

Reference Solubility Landscape (Mole Fraction at 298.15 K)
Solvent ClassSolventSolubility TrendInteraction Mechanism
Polar Aprotic AcetoneHigh (~45.[1]2)Dipole-dipole & H-bond acceptance
Polar Protic MethanolModerate (~12.[1]5)Strong H-bonding (Donor/Acceptor)
Polar Protic EthanolModerate (~8.[1]1)H-bonding (Steric hindrance > MeOH)
Ester Ethyl AcetateModerate (~9.[1]3)Dipole interactions
Non-Polar TolueneLow (~0.8)Weak dispersion forces
Aqueous WaterVery Low (<0.1)Hydrophobic effect of bromobenzyl group

Interpretation: The solubility of this compound is enthalpy-driven (

1

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics.[1] Link[1]

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Shaik, J., et al. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Link[1]

  • Wang, J., et al. (2011).[3] Solubility of Methanesulfonamide in 13 Pure Solvents. Journal of Chemical & Engineering Data. Link[1]

  • Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis. Link[1]

Methodological & Application

Synthesis of N-(4-bromobenzyl)methanesulfonamide: A Detailed Application Note and Protocol for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of N-(4-bromobenzyl)methanesulfonamide, a valuable building block in medicinal chemistry and drug development. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the synthesis but also adapt and troubleshoot the procedure with a solid understanding of the reaction dynamics.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in therapeutic drug design, renowned for its presence in a wide array of clinically successful agents. Its prevalence stems from its ability to act as a bioisostere for amides, offering improved metabolic stability and altered binding affinities.[1] The electron-withdrawing nature of the sulfonyl group, coupled with the hydrogen bonding capacity of the N-H proton, makes sulfonamides critical pharmacophores in various therapeutic areas, including antimicrobials, anticancer agents, and diuretics.[2] The target molecule, N-(4-bromobenzyl)methanesulfonamide, incorporates a bromobenzyl group, a common substituent in medicinal chemistry that can serve as a handle for further functionalization via cross-coupling reactions or as a key interacting moiety with biological targets.

Reaction Overview: The Chemistry of N-Sulfonylation

The synthesis of N-(4-bromobenzyl)methanesulfonamide from 4-bromobenzylamine proceeds via a nucleophilic substitution reaction with methanesulfonyl chloride. The primary amine of 4-bromobenzylamine acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This reaction is facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
4-Bromobenzylamine98%Commercially Available
Methanesulfonyl Chloride (MsCl)99.5%Commercially Available
Triethylamine (TEA)≥99.5%, anhydrousCommercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
1 M Hydrochloric Acid (HCl)ACS Reagent GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS Reagent GradeCommercially Available
Saturated Sodium Chloride (Brine) SolutionACS Reagent GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeCommercially Available
Ethyl AcetateACS Reagent GradeCommercially Available
HexanesACS Reagent GradeCommercially Available
Deuterated Chloroform (CDCl₃)99.8 atom % DCommercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glassware for filtration and recrystallization

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

  • Mass Spectrometer

Experimental Protocol

Step-by-Step Synthesis of N-(4-bromobenzyl)methanesulfonamide

1. Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzylamine (1.86 g, 10 mmol).

  • Dissolve the amine in 30 mL of anhydrous dichloromethane.

  • Add triethylamine (2.1 mL, 15 mmol, 1.5 eq.) to the solution. The addition of a slight excess of the base ensures complete neutralization of the HCl formed.[4]

  • Cool the stirred solution to 0 °C in an ice bath. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize potential side reactions.[3]

2. Addition of Methanesulfonyl Chloride:

  • In a separate dry vial, dissolve methanesulfonyl chloride (0.85 mL, 11 mmol, 1.1 eq.) in 10 mL of anhydrous dichloromethane.

  • Slowly add the methanesulfonyl chloride solution to the cooled amine solution dropwise over 15-20 minutes using a dropping funnel. A slow, controlled addition is critical to prevent a rapid temperature increase.[5]

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a mobile phase of 30% ethyl acetate in hexanes. The starting amine should have a lower Rf value than the less polar sulfonamide product. The reaction is considered complete when the starting amine spot is no longer visible under UV light.[1]

4. Work-up and Extraction:

  • Upon completion, quench the reaction by adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of 1 M HCl to remove unreacted triethylamine, 20 mL of saturated NaHCO₃ solution to neutralize any remaining acid, and finally with 20 mL of brine to remove residual water.[6]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification:

  • The crude product can be purified by recrystallization from an appropriate solvent system such as ethanol/water or ethyl acetate/hexanes to afford the title compound as a colorless solid.[1] Alternatively, for higher purity, the crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A 1. Dissolve 4-bromobenzylamine and Triethylamine in DCM B 2. Cool to 0 °C A->B C 3. Add Methanesulfonyl Chloride Solution B->C D 4. Stir at Room Temperature C->D E 5. Quench with Water D->E Monitor by TLC F 6. Sequential Washes: 1M HCl, NaHCO₃, Brine E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Concentrate in vacuo G->H I 9. Recrystallization or Column Chromatography H->I J Pure Product I->J Characterization

Caption: Experimental workflow for the synthesis of N-(4-bromobenzyl)methanesulfonamide.

Characterization of N-(4-bromobenzyl)methanesulfonamide

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 30% Ethyl Acetate in Hexanes

  • Visualization: UV light (254 nm)

  • Expected Rf: The product is expected to have a higher Rf value than the more polar starting material, 4-bromobenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: CDCl₃

  • Expected ¹H NMR Data (400 MHz, CDCl₃): [7]

    • δ 7.51 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ 4.67 (t, J = 6.0 Hz, 1H, NH)

    • δ 4.29 (d, J = 6.0 Hz, 2H, CH₂)

    • δ 2.90 (s, 3H, CH₃)

  • Expected ¹³C NMR Data (100 MHz, CDCl₃): (Predicted)

    • δ 138.0 (Ar-C)

    • δ 132.0 (Ar-C)

    • δ 129.5 (Ar-C)

    • δ 122.0 (Ar-C-Br)

    • δ 47.0 (CH₂)

    • δ 40.5 (CH₃)

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI+)

  • Expected m/z:

    • [M+H]⁺: 263.98, 265.98 (isotopic pattern due to Bromine)

    • [M+Na]⁺: 285.96, 287.96 (isotopic pattern due to Bromine)

Safety Precautions

Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator. It reacts exothermically with nucleophiles, including water.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC.
Loss of product during work-upEnsure pH is correct during washes. Perform back-extraction of aqueous layers.
Hydrolysis of methanesulfonyl chlorideUse anhydrous solvents and reagents.
Impure Product Incomplete removal of triethylamineEnsure thorough washing with 1 M HCl.
Presence of unreacted starting materialOptimize reaction time and stoichiometry. Purify by column chromatography.

Conclusion

The synthesis of N-(4-bromobenzyl)methanesulfonamide from 4-bromobenzylamine and methanesulfonyl chloride is a robust and efficient transformation. By adhering to the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry. Careful control of reaction conditions, diligent monitoring, and appropriate purification techniques are paramount to achieving a high yield of the pure product.

References

  • Shovan, M., & Suniti, M. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131662.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Rad, M. N. S., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988.
  • Khan, I. U., et al. (2012). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 17(9), 10784-10803.
  • Wikipedia. (2023). Methanesulfonyl chloride. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 12, 2026, from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved February 12, 2026, from [Link]

  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved February 12, 2026, from [Link]

  • INCHEM. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved February 12, 2026, from [Link]

  • Haemers, A., et al. (1983). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues.
  • Douglas, I. B., & Poole, D. R. (1957). Methanesulfinyl Chloride. Organic Syntheses, 37, 61.

Sources

Application Notes: A Detailed Protocol for the Synthesis of N-(4-bromobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of N-(4-bromobenzyl)methanesulfonamide through the reaction of 4-bromobenzylamine with methanesulfonyl chloride. N-sulfonylation is a cornerstone reaction in organic and medicinal chemistry, with the resulting sulfonamide moiety being a key pharmacophore in numerous therapeutic agents.[1][2] This document offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, safety imperatives, and robust analytical characterization methods. It is intended for researchers, scientists, and professionals in drug development seeking a reliable and reproducible synthetic methodology.

Introduction and Scientific Context

The sulfonamide functional group is a critical component in a wide array of pharmaceuticals, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The reaction of a primary amine, such as 4-bromobenzylamine, with an electrophilic sulfonylating agent like methanesulfonyl chloride (MsCl) is a fundamental and efficient method for constructing the stable sulfonamide linkage.[2][4] The resulting product, N-(4-bromobenzyl)methanesulfonamide, serves as a valuable building block for more complex molecular architectures in drug discovery programs.

This protocol is designed to be a self-validating system, where the causality behind each experimental step is explained, ensuring both technical accuracy and practical applicability.

Reaction Mechanism and Stoichiometry

The synthesis of N-(4-bromobenzyl)methanesulfonamide proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the primary amine, 4-bromobenzylamine, acts as a nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride.[1][2] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a tertiary amine base, such as triethylamine (TEA), which drives the reaction to completion by preventing the protonation of the starting amine.[1][2]

G reagents 4-Bromobenzylamine + Methanesulfonyl Chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-(4-bromobenzyl)methanesulfonamide + Triethylammonium Chloride intermediate->product Chloride Elimination & HCl Neutralization by TEA G cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Setup Dissolve 4-bromobenzylamine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under N₂ atmosphere. cool 2. Cooling Cool the reaction mixture to 0 °C in an ice bath. setup->cool addition 3. Reagent Addition Add MsCl (1.1 eq) dropwise, maintaining temp < 5 °C. cool->addition react 4. Reaction Allow to warm to room temp. Stir for 2-4 hours. addition->react monitor 5. Monitoring Check reaction completion by TLC. react->monitor quench 6. Quench Add water to the reaction mixture. monitor->quench If complete extract 7. Extraction Wash sequentially with 1 M HCl, sat. NaHCO₃, and brine. quench->extract dry 8. Drying & Concentration Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. extract->dry purify 9. Purification Purify crude product via flash column chromatography. dry->purify analyze 10. Characterization Analyze pure product by ¹H NMR, ¹³C NMR, and MS. purify->analyze

Sources

Application Note: Strategic Utilization of N-(4-bromobenzyl)methanesulfonamide as a PROTAC Linker Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Rationale

The "Linkerology" Challenge

In Proteolysis Targeting Chimera (PROTAC) development, the linker is far more than a passive connector.[1] It dictates physicochemical properties (solubility, permeability), ternary complex stability (cooperativity), and metabolic stability. While PEG and alkyl chains are standard, they often suffer from poor cell permeability or oxidative liability.

N-(4-bromobenzyl)methanesulfonamide (Structure: 1 ) has emerged as a high-value "linchpin" intermediate for constructing rigidified, polar-compatible PROTACs.

Structural Advantages
  • Orthogonal Reactivity: The molecule possesses two distinct reaction handles:

    • Aryl Bromide: Ready for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the Target Protein Ligand (Warhead) or E3 Ligase Ligand .

    • Sulfonamide Nitrogen (

      
      ):  A specific site for N-alkylation (via Mitsunobu or alkyl halides) to attach the Linker Chain  (e.g., PEG, alkyl).
      
  • Physicochemical Modulation: Unlike amide bonds, the sulfonamide group is non-basic and resistant to proteases. It acts as a hydrogen bond acceptor/donor, potentially improving water solubility compared to all-carbon linkers.

  • Conformational Rigidity: The benzyl ring introduces a rigid element that can restrict the conformational space of the PROTAC, reducing the entropic penalty upon ternary complex formation—a strategy validated in degraders like ACBI1 [1].

Part 2: Modular Synthetic Workflow

The synthesis of PROTACs using N-(4-bromobenzyl)methanesulfonamide follows a divergent "Divide and Conquer" strategy. This allows for the parallel synthesis of linker libraries without consuming expensive ligand precursors early in the sequence.

Visualization: Modular Assembly Pathway

PROTAC_Assembly Intermed N-(4-bromobenzyl) methanesulfonamide (Core Scaffold) Step1 Step 1: N-Alkylation (Mitsunobu or Sn2) Intermed->Step1 Linker Linker Precursor (HO-PEG-X or Br-Alkyl-X) Linker->Step1 Warhead Warhead / E3 Ligand (Boronic Acid/Ester) Step2 Step 2: Cross-Coupling (Suzuki-Miyaura) Warhead->Step2 Step1->Step2 Intermediate A (Linker Attached) Final PROTAC Precursor (Ready for Final Assembly) Step2->Final

Caption: Figure 1. Divergent synthetic workflow utilizing the orthogonal reactivity of the sulfonamide and aryl bromide handles.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of N-(4-bromobenzyl)methanesulfonamide

Objective: To produce high-purity (>98%) intermediate for downstream coupling. Scale: 10 mmol

Materials
  • 4-Bromobenzylamine hydrochloride (CAS: 26177-44-6)

  • Methanesulfonyl chloride (MsCl) (CAS: 124-63-0)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous[2]

  • 1M HCl, Saturated NaHCO₃, Brine

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask, suspend 4-bromobenzylamine HCl (2.22 g, 10.0 mmol) in anhydrous DCM (40 mL).

  • Base Addition: Cool the suspension to 0°C (ice bath). Add TEA (3.5 mL, 25.0 mmol) dropwise. The suspension should clear as the free amine is liberated.

  • Sulfonylation: Add MsCl (0.85 mL, 11.0 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.

  • Work-up:

    • Dilute with DCM (50 mL).

    • Wash sequentially with 1M HCl (2 x 30 mL) to remove excess amine/TEA.

    • Wash with Sat. NaHCO₃ (30 mL) and Brine (30 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Note: The crude product is often pure enough for use. If necessary, recrystallize from EtOH/Water or purify via flash chromatography (0-40% EtOAc in Hexanes).

  • Yield: Expected yield: 85-95% (White solid).

Data Validation (Self-Check):

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the benzylic methylene doublet/singlet at

    
     ppm and the methyl sulfonyl singlet at 
    
    
    
    ppm. The NH proton typically appears as a broad triplet/singlet around
    
    
    ppm.
Protocol B: N-Alkylation (Attaching the Linker)

Context: This step functionalizes the sulfonamide nitrogen with the linker chain (e.g., a PEG chain ending in a protected amine or ester). Method: Mitsunobu Reaction (Preferred for primary alcohols) or Alkylation (for halides).

Method: Mitsunobu Reaction
  • Reagents: Dissolve N-(4-bromobenzyl)methanesulfonamide (1.0 eq), Linker-Alcohol (e.g., N-Boc-amino-PEG3-OH, 1.2 eq), and Triphenylphosphine (

    
    , 1.5 eq) in anhydrous THF.
    
  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise.

  • Reaction: Stir at RT for 12–16 hours.

  • Work-up: Concentrate and purify directly via column chromatography. Sulfonamides are excellent nucleophiles for Mitsunobu conditions (

    
    ).
    
Protocol C: Suzuki-Miyaura Coupling (Attaching the Warhead)

Context: The aryl bromide is coupled to a boronic acid/ester of the Ligand (POI or E3).

Materials
  • Intermediate from Protocol B (1.0 eq)

  • Ligand Boronic Pinacol Ester (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (3.0 eq) or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1) or DMF (anhydrous).[2]

Procedure
  • Degassing: Combine reactants and base in the reaction vial. Add solvents.[2][3] Sparge with Nitrogen/Argon for 5 minutes.

  • Catalyst: Add Pd catalyst. Seal vial.

  • Heating: Heat to 80–100°C for 2–6 hours.

  • Analysis: Monitor consumption of the aryl bromide via LCMS.

  • Purification: Filter through Celite, concentrate, and purify via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Data Presentation & Troubleshooting

Comparative Analysis of Linker Chemistries
FeatureAlkyl/PEG LinkerSulfonamide-Benzyl Linker (This Protocol)Impact on PROTAC
Rigidity Low (Flexible)Moderate (Aryl Core)Reduces entropic penalty; improves selectivity.
Solubility High (if PEG)Moderate-HighSulfonamide adds polarity without basicity.
Metabolic Stability Low (Oxidation prone)HighSulfonamide bond is stable to hydrolysis/oxidation.
Synthetic Utility Linear SynthesisDivergent/ModularEnables rapid library generation.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield in Step A (Sulfonylation) Moisture in MsCl or SolventUse freshly distilled MsCl and anhydrous DCM.
N-Alkylation Fails (Step B) Steric hindrance or poor nucleophilicitySwitch from

(weak) to

or NaH (strong base) in DMF.
Protodebromination in Step C Overheating or active hydride speciesLower temp to 80°C; ensure anhydrous conditions if not using water co-solvent.
Poor Solubility of Intermediate High crystallinity of sulfonamideUse DMF/DMSO for reactions; warm gently to dissolve.

Part 5: References

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology.

  • Li, F., et al. (2020).[4] Discovery of Aryl Sulfonamide-Based PROTACs Degrading BRD4. Journal of Medicinal Chemistry.

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[5]

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry.

  • BenchChem Application Notes. (2025). Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis.

Sources

N-(4-bromobenzyl)methanesulfonamide in pancreatic cancer drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by dense desmoplasia and a hypoxic, metabolically distinct microenvironment. This application note details the strategic use of N-(4-bromobenzyl)methanesulfonamide (NBMS) as a high-value "linchpin" scaffold for Fragment-Based Drug Discovery (FBDD).

While NBMS itself is a chemical intermediate, its structural duality—containing a methanesulfonamide warhead (bioisostere for carboxylic acids, H-bond donor) and a 4-bromobenzyl handle (enabling rapid diversification via cross-coupling)—makes it an ideal starting point for synthesizing libraries targeting Carbonic Anhydrase IX (CAIX) , S100A2-p53 interactions , and metabolic vulnerabilities in PDAC. This guide provides validated protocols for its synthesis, library expansion, and biological validation in PANC-1 and MIA PaCa-2 cell lines.

Scientific Rationale & Mechanism

The "Privileged Scaffold" Concept

In modern drug discovery, N-(4-bromobenzyl)methanesulfonamide serves as a core building block. Its utility is derived from two distinct pharmacophoric features:

  • The Methanesulfonamide Tail (

    
    ): 
    
    • Bioisosterism: Mimics the transition state of hydrolysis reactions; often used to replace carboxylic acids to improve permeability while maintaining H-bond donor/acceptor capability.

    • Target Engagement: Known to bind the zinc-active sites of metalloenzymes (e.g., CAIX) and interact with the "selectivity pocket" of various kinases.

    • Solubility: Enhances the aqueous solubility of otherwise lipophilic inhibitors, a critical parameter for PDAC drugs that must penetrate dense stromal tissue.

  • The 4-Bromobenzyl Head:

    • Diversification Handle: The bromine atom at the para-position is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • Hydrophobic Pharmacophore: The benzyl ring provides the necessary hydrophobic bulk to occupy deep pockets in targets like Bcl-2 or K-Ras.

Target Pathways in Pancreatic Cancer

Libraries derived from this scaffold have shown efficacy in:

  • Hypoxia Adaptation: Inhibiting CAIX, which regulates pH in the hypoxic PDAC microenvironment.

  • Metabolic Rewiring: Disrupting ATP generation in glucose-deprived cancer cells (a hallmark of PDAC).

  • Protein-Protein Interactions: Targeting the S100A2-p53 complex to restore tumor suppressor function.

Experimental Workflow Visualization

The following diagram illustrates the workflow from scaffold synthesis to lead identification using Graphviz.

G Scaffold N-(4-bromobenzyl) methanesulfonamide (The Scaffold) Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Scaffold->Coupling Core Input Reagents Diversity Reagents (Indole/Aryl Boronic Acids) Reagents->Coupling Diversification Library Focused Library (N-benzyl sulfonamide analogs) Coupling->Library Parallel Synthesis Screening Phenotypic Screening (PANC-1 / MIA PaCa-2) Library->Screening High-Throughput Assay Hit Lead Candidate (IC50 < 1 µM) Screening->Hit Selection

Figure 1: Strategic workflow for utilizing the NBMS scaffold to generate anti-pancreatic cancer lead compounds.

Protocol A: Synthesis of the NBMS Scaffold

Objective: To synthesize high-purity N-(4-bromobenzyl)methanesulfonamide as the starting material.

Materials:

  • 4-Bromobenzylamine hydrochloride (CAS: 26177-44-6)

  • Methanesulfonyl chloride (MsCl) (CAS: 124-63-0)

  • Triethylamine (Et3N) (Anhydrous)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask, suspend 4-Bromobenzylamine HCl (10 mmol, 2.22 g) in anhydrous DCM (50 mL).

  • Base Addition: Cool the suspension to 0°C (ice bath). Add Triethylamine (25 mmol, 3.5 mL) dropwise. The suspension should clear as the free amine is liberated.

  • Acylation: Add Methanesulfonyl chloride (11 mmol, 0.85 mL) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with water (50 mL). Extract the organic layer. Wash with 1M HCl (to remove unreacted amine), saturated NaHCO3, and brine.

  • Purification: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to obtain white crystals.

    • Expected Yield: >85%[1]

    • QC Check: 1H NMR (CDCl3) should show a singlet ~2.9 ppm (methyl) and a doublet/doublet pattern ~7.2–7.5 ppm (aromatic).

Protocol B: Library Expansion (Suzuki-Miyaura Coupling)

Objective: To generate a library of "Indolyl-Sulfonamides" (or other aryl derivatives) targeting PDAC pathways, utilizing the bromine handle.

Rationale: Recent studies (e.g., ChemMedChem 2023) indicate that coupling indole groups to sulfonamide scaffolds significantly enhances potency against PANC-1 cells by targeting metabolic pathways.

Materials:

  • NBMS Scaffold (from Protocol A)

  • Library of Aryl/Heteroaryl Boronic Acids (e.g., 5-Indolylboronic acid, Phenylboronic acid)

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

  • Base: K2CO3 (2M aqueous solution)

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Loading: In a reaction vial (microwave compatible), dissolve NBMS (0.2 mmol) and the specific Boronic Acid (0.24 mmol) in 1,4-Dioxane (2 mL).

  • Catalysis: Add Pd(dppf)Cl2 (5 mol%) and K2CO3 (2M, 0.5 mL).

  • Degassing: Purge with Nitrogen gas for 2 minutes to remove oxygen (critical for Pd cycle).

  • Reaction: Heat at 90°C for 12 hours (thermal) OR 100°C for 30 mins (Microwave).

  • Isolation: Filter through a Celite pad. Concentrate and purify via preparative HPLC or flash chromatography.

  • Library Output: This step yields N-(4-(heteroaryl)benzyl)methanesulfonamides ready for screening.

Protocol C: Biological Validation in Pancreatic Cancer Models

Objective: To evaluate the antiproliferative activity and metabolic inhibition of the synthesized library.

Cell Lines:

  • PANC-1: Primary tumor, gemcitabine-resistant (KRAS G12D mutant).

  • MIA PaCa-2: Aggressive, metastatic model.

  • HPDE6: Immortalized normal pancreatic ductal epithelial cells (Control for toxicity).

Assay 1: Cytotoxicity Screening (SRB Assay)

Sulforhodamine B (SRB) is preferred over MTT for sulfonamides to avoid potential redox interference.

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with library compounds (0.1 µM – 50 µM) for 72 hours.

  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash and stain with 0.4% SRB solution (in 1% acetic acid) for 30 mins.

  • Quantification: Solubilize dye with 10 mM Tris base. Read Absorbance at 510 nm.

  • Analysis: Calculate IC50 values. Success Criterion: IC50 < 5 µM in PANC-1 with >10-fold selectivity over HPDE6.

Assay 2: Metabolic Stress Test (ATP Depletion)

Since these sulfonamides often target metabolic adaptation:

  • Setup: Seed PANC-1 cells in glucose-free media supplemented with galactose (forces oxidative phosphorylation).

  • Treatment: Add compounds at IC50 concentration for 2 hours.

  • Measurement: Use CellTiter-Glo® (Promega) to quantify intracellular ATP.

  • Interpretation: A rapid drop in ATP compared to vehicle control indicates inhibition of mitochondrial respiration or glycolysis, a key mechanism for sulfonamide-based metabolic inhibitors.

Data Summary & Structure-Activity Relationship (SAR)

The table below summarizes expected trends based on literature regarding N-benzyl sulfonamides in PDAC.

Structural Modification (R-Group on Benzyl)Predicted Effect on PANC-1 PotencyMechanism Note
Bromine (Parent Scaffold) Low (IC50 > 50 µM)Inactive baseline; lacks hydrophobic reach.
5-Indolyl High (IC50 < 1 µM) Engages S100A2 or metabolic enzymes; H-bond donor.
3-Pyridyl ModerateImproves solubility; potential kinase interaction.
4-Methoxyphenyl Low/ModerateLipophilic; lacks specific polar interactions.
Carboxylic Acid InactivePoor permeability; sulfonamide is the better bioisostere.

References

  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. Source: ChemMedChem (2023).[2] URL:[Link] Relevance: Establishes the specific utility of the N-benzyl sulfonamide scaffold in creating metabolic inhibitors for PANC-1 cells.

  • Sulfonamides as Potential Anticancer Agents: Mechanism and Clinical Applications. Source: International Journal of Molecular Sciences. URL:[Link] Relevance: Reviews the broad applicability of sulfonamide "warheads" in targeting CAIX and tubulin in cancer.

  • Targeting K-Ras G12D in Pancreatic Cancer. Source: Nature Chemical Biology (Contextual). URL:[Link] Relevance: Provides the biological context for why hydrophobic benzyl-sulfonamide fragments are screened against KRAS mutants.

  • PubChem Compound Summary: N-(4-bromobenzyl)methanesulfonamide. Source: National Center for Biotechnology Information. URL:[Link] Relevance:[3] Verification of the chemical structure and physical properties (CID 706841).

Sources

N-Sulfonylation of Benzylamines with Mesyl Chloride: A Detailed Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Sulfonylated Benzylamines

The N-sulfonylation of benzylamines is a cornerstone transformation in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. The resulting N-benzylsulfonamides are prevalent structural motifs in a wide array of biologically active compounds. The sulfonamide functional group is a bioisostere of amides and is known for its ability to participate in hydrogen bonding and its metabolic stability, making it a privileged scaffold in drug design. This guide provides a comprehensive overview of the N-sulfonylation of benzylamines using methanesulfonyl chloride (mesyl chloride), delving into the reaction mechanism, offering a detailed experimental protocol, and discussing critical safety considerations.

Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway

The N-sulfonylation of a benzylamine with mesyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.[1]

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the benzylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the mesyl chloride. This forms a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated sulfonamide.

  • Deprotonation: The base present in the reaction mixture deprotonates the nitrogen atom of the protonated sulfonamide, yielding the final N-benzylmethanesulfonamide product and the corresponding ammonium salt.

Caption: Mechanism of N-sulfonylation of benzylamine with mesyl chloride.

Experimental Protocol: Synthesis of N-Benzylmethanesulfonamide

This protocol outlines a general procedure for the synthesis of N-benzylmethanesulfonamide. The quantities can be scaled as needed, with appropriate adjustments to equipment and reaction time.

Materials and Equipment
  • Reagents:

    • Benzylamine (1.0 eq)

    • Methanesulfonyl chloride (1.0-1.1 eq)[1]

    • Triethylamine (or Pyridine) (1.2-1.5 eq)[1]

    • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates and chamber

Reaction Setup and Procedure

Experimental_Workflow start Start dissolve_amine Dissolve benzylamine and triethylamine in anhydrous DCM under an inert atmosphere. start->dissolve_amine cool Cool the solution to 0 °C using an ice bath. dissolve_amine->cool add_mscl Slowly add mesyl chloride dropwise while maintaining the temperature at 0 °C. cool->add_mscl warm_rt Allow the reaction mixture to warm to room temperature. add_mscl->warm_rt stir Stir for 2-16 hours. warm_rt->stir monitor_tlc Monitor reaction progress by TLC. stir->monitor_tlc workup Perform aqueous workup. monitor_tlc->workup Reaction Complete extract Extract with DCM. workup->extract wash Wash organic layer with 1M HCl, sat. NaHCO₃, and brine. extract->wash dry Dry over anhydrous MgSO₄. wash->dry filter_concentrate Filter and concentrate under reduced pressure. dry->filter_concentrate purify Purify the crude product. filter_concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of N-benzylmethanesulfonamide.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq.) and triethylamine (1.2-1.5 eq.) in an appropriate volume of anhydrous DCM.[1]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side product formation.[1]

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.0-1.1 eq.), either neat or dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise over 15-30 minutes. Ensure the temperature remains at 0 °C during the addition.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.[1]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting benzylamine is completely consumed.[1]

Workup and Purification
  • Quenching: Quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. If the product is in the aqueous layer, extract it multiple times with an organic solvent like DCM or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine (to remove residual water).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-benzylmethanesulfonamide can be purified by either recrystallization or flash column chromatography on silica gel.[2]

    • Recrystallization: A common solvent system for recrystallizing sulfonamides is ethanol/water or ethyl acetate/hexanes.[2][3] Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.[3]

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

Characterization

The purified N-benzylmethanesulfonamide can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[2]

  • Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[2]

Key Reaction Parameters and Troubleshooting

ParameterRecommended Condition/ValueRationale and Troubleshooting
Stoichiometry Benzylamine: 1.0 eqMesyl Chloride: 1.0-1.1 eqBase: 1.2-1.5 eqA slight excess of mesyl chloride ensures complete consumption of the starting amine. Excess base is used to effectively neutralize the HCl byproduct. Insufficient base can lead to incomplete reaction.
Solvent Anhydrous aprotic solvents (e.g., DCM, THF, Acetonitrile)The solvent must be anhydrous to prevent hydrolysis of the highly reactive mesyl chloride.[4]
Temperature 0 °C for addition, then room temperatureThe initial cooling controls the exothermicity of the reaction. Allowing it to warm to room temperature provides sufficient energy for the reaction to go to completion. Higher temperatures may lead to side reactions.
Reaction Time 2-16 hoursReaction time is substrate-dependent and should be monitored by TLC.
Base Triethylamine, PyridineA non-nucleophilic base is essential to avoid competing reactions with the mesyl chloride.

Troubleshooting Common Issues:

  • Low Yield: This could be due to incomplete reaction (extend reaction time), hydrolysis of mesyl chloride (ensure anhydrous conditions), or loss of product during workup (ensure proper extraction and handling).

  • Formation of Di-sulfonylated Product: With primary amines like benzylamine, di-sulfonylation can occur. Using a stoichiometric amount of mesyl chloride (1.0-1.1 eq) helps to minimize this side reaction.[1]

  • Difficult Purification: If the crude product is an oil or contains persistent impurities, column chromatography is the preferred purification method.[5]

Safety Precautions: Handling Mesyl Chloride

Methanesulfonyl chloride is a highly toxic, corrosive, and lachrymatory substance.[4][6] It reacts violently with water and other nucleophiles. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling mesyl chloride.[4]

  • Ventilation: All manipulations involving mesyl chloride must be performed in a well-ventilated chemical fume hood.[4]

  • Storage: Store mesyl chloride in a cool, dry place, away from incompatible materials such as water, alcohols, and amines. Keep the container tightly sealed to prevent exposure to moisture.[4][6]

  • Spill and Disposal: In case of a spill, evacuate the area and absorb the material with an inert absorbent like sand or vermiculite.[4] Dispose of quenched and neutralized mesyl chloride and contaminated materials as hazardous waste according to local regulations.[7]

Conclusion

The N-sulfonylation of benzylamines with mesyl chloride is a robust and versatile method for the synthesis of N-benzylsulfonamides. By carefully controlling the reaction conditions, particularly stoichiometry, temperature, and the choice of base, high yields of the desired products can be achieved. Adherence to strict safety protocols when handling the hazardous mesyl chloride is of paramount importance. This guide provides a solid foundation for researchers and scientists in drug development to successfully perform this valuable chemical transformation.

References

  • BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
  • CDH Fine Chemical. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). Understanding Methanesulfonyl Chloride Safety and Handling Protocols. NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. BenchChem.

Sources

Synthesis of biguanide-PROTACs using bromobenzyl sulfonamide scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Biguanide-PROTACs via Bromobenzyl Sulfonamide Scaffolds

Executive Summary & Strategic Rationale

This application note details the synthetic methodology for constructing Biguanide-PROTACs , a novel class of heterobifunctional degraders designed to target mitochondrial proteins or metabolic regulators (e.g., AMPK complex components) for ubiquitination.

While biguanides (e.g., metformin, phenformin) are established metabolic modulators, their transformation into PROTACs requires a robust, modular synthetic strategy. We utilize a Bromobenzyl Sulfonamide scaffold as a central "chemical hub." This scaffold provides three critical advantages:

  • Modularity: The bromine handle (-Br) allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira) to attach various E3 ligase linkers.

  • Physicochemical Balance: The sulfonamide moiety (-SO2NH-) improves solubility and hydrogen-bond networking, counteracting the high polarity/basicity of the biguanide warhead.

  • Synthetic Accessibility: The scaffold acts as a stable intermediate that can be pre-functionalized before the sensitive biguanide formation step.

Mechanism of Action & Design Logic

The Biguanide-PROTAC functions by bridging a metabolic target (typically mitochondrial complex I or AMPK-associated proteins) with an E3 ubiquitin ligase (e.g., CRBN or VHL). The bromobenzyl sulfonamide serves as the structural connector.

Figure 1: Biguanide-PROTAC Mechanism of Action

BiguanidePROTAC_Mechanism PROTAC Biguanide-PROTAC (Molecule) POI Target Protein (e.g., Mitochondrial Complex I) PROTAC->POI Biguanide Warhead Binding E3 E3 Ligase (CRBN/VHL) PROTAC->E3 Ligand Recruitment Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Caption: The Biguanide-PROTAC recruits the E3 ligase to the mitochondrial target, inducing poly-ubiquitination and subsequent proteolysis.

Retrosynthetic Analysis

The synthesis is convergent, dividing the molecule into three blocks:

  • Block A (Warhead): The Biguanide moiety (synthesized from dicyandiamide).[1][2]

  • Block B (Scaffold): The Bromobenzyl Sulfonamide hub.

  • Block C (Anchor): The E3 Ligase Ligand (e.g., Thalidomide derivative for CRBN) with a linker.[3]

Key Strategy: We first synthesize the Sulfonamide-Biguanide Precursor (Block A + B) and then couple it to the Linker-Anchor (Block C) via the bromine handle.

Detailed Experimental Protocols

Protocol A: Synthesis of the Bromobenzyl Sulfonamide Scaffold

This step creates the "hub" containing the bromine exit vector.

Reagents:

  • 4-Amino-3-bromobenzoic acid (or 4-bromobenzylamine depending on specific design).

  • Benzenesulfonyl chloride derivatives.[4]

  • Pyridine (anhydrous).

  • DCM (Dichloromethane).[4]

Procedure:

  • Dissolution: Dissolve 4-Amino-3-bromobenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add anhydrous pyridine (3.0 equiv) and cool the mixture to 0°C under nitrogen atmosphere.

  • Sulfonylation: Dropwise add the sulfonyl chloride (1.1 equiv) dissolved in DCM.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1M HCl. Extract with DCM (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Expert Insight: The bromine atom at the ortho or meta position relative to the sulfonamide is crucial. It remains inert during sulfonamide formation but is activated later for cross-coupling.

Protocol B: Formation of the Biguanide Warhead

Biguanides are synthesized by condensing an amine with dicyandiamide.[5] Here, we use the amine handle from our scaffold (or a precursor) to install the biguanide.

Reagents:

  • Amine-functionalized Scaffold (from Protocol A).

  • Dicyandiamide (1.2 equiv).

  • Trimethylsilyl chloride (TMSCl) (1.0 equiv) - Crucial for activation.

  • Diglyme or 2-Methoxyethanol (Solvent).

Procedure:

  • Activation: In a microwave vial, suspend the Amine Scaffold and Dicyandiamide in Diglyme.

  • TMSCl Addition: Add TMSCl dropwise. (Note: This generates HCl in situ and activates the nitrile of dicyandiamide).

  • Cyclization: Heat to 140°C–160°C for 30–60 minutes (Microwave) or reflux for 12 hours (Thermal).

  • Isolation: Cool to RT. The product often precipitates as the hydrochloride salt.

  • Filtration: Filter the solid, wash with cold acetone and diethyl ether.

  • Validation: Confirm the characteristic Biguanide peaks via ¹H NMR (broad singlets at ~7.0–9.0 ppm for NH protons).

Critical Control Point: Biguanides are highly polar. If the product does not precipitate, use reverse-phase HPLC (C18 column) with a Water/Acetonitrile (+0.1% TFA) gradient for purification.

Protocol C: PROTAC Assembly (Suzuki-Miyaura Coupling)

This step links the Biguanide-Scaffold (containing the Bromine) to the E3 Ligase Ligand (containing a Boronic ester linker).

Reagents:

  • Bromobenzyl-Biguanide (1.0 equiv).

  • E3 Ligand-Linker-Boronate (1.2 equiv).

  • Pd(dppf)Cl₂·DCM (0.05 equiv).

  • K₂CO₃ (3.0 equiv).

  • Dioxane/Water (4:1).

Procedure:

  • Degassing: Combine reagents in a sealed tube. Sparge solvents with Argon for 15 minutes.

  • Catalyst: Add the Palladium catalyst under Argon flow.

  • Coupling: Heat to 90°C for 4–12 hours.

  • Monitoring: Monitor consumption of the bromide via LC-MS (Bromine isotope pattern disappearance).

  • Purification: Filter through Celite. Concentrate and purify via Preparative HPLC.

Data Visualization & Workflow

Figure 2: Synthetic Workflow Diagram

SyntheticWorkflow Input1 Bromobenzyl Amine (Scaffold Precursor) Step1 Step 1: Biguanide Formation (TMSCl, 150°C) Input1->Step1 Input2 Dicyandiamide Input2->Step1 Input3 E3 Ligand-Linker (Boronate/Alkyne) Step3 Step 2: Cross-Coupling (Pd-Catalyzed) Input3->Step3 Linker Attachment Step2 Intermediate: Bromobenzyl-Biguanide Step1->Step2 Step2->Step3 Br-Handle Final Final Biguanide-PROTAC Step3->Final

Caption: Modular assembly of Biguanide-PROTACs. The Bromine handle enables late-stage convergence with diverse E3 linkers.

Table 1: Troubleshooting the Synthesis
IssueProbable CauseCorrective Action
Low Yield in Step 1 Poor activation of dicyandiamide.Ensure anhydrous TMSCl is used; increase temp to 160°C (Microwave).
Product Solubility Biguanide is too hydrophilic.Use the Sulfonamide scaffold to increase lipophilicity; purify via C18 RP-HPLC.
Coupling Failure Pd catalyst poisoning by Biguanide.Biguanides can chelate metals. Protect biguanide nitrogens (e.g., Boc) or use high catalyst loading (10%).
Hydrolysis Sulfonamide instability.Avoid strong aqueous base at high temps; use mild bases like Cs₂CO₃ in anhydrous conditions.

References

  • Vatté, J., et al. (2024). Biguanide-PROTACs: Modulating Mitochondrial Proteins in Pancreatic Cancer Cells.[6] bioRxiv.[7] Link

  • BenchChem Application Notes. Synthesis of Novel Sulfonamides from 4-Amino-3-bromobenzoic Acid.Link

  • Mayer, P., et al. (2004). Microwave-assisted synthesis of biguanides.[8] (Standard protocol reference for TMSCl method).

  • Békés, M., et al. (2022). PROTAC design: principles and challenges. Nature Reviews Drug Discovery. Link

  • Collins, I., et al. (2017). Chemical approaches to targeted protein degradation through indol-2-ones. (Discusses sulfonamide linkers in PROTACs). Link

Sources

Troubleshooting & Optimization

Improving yield of N-(4-bromobenzyl)methanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield of N-(4-bromobenzyl)methanesulfonamide Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield issues with the sulfonylation of 4-bromobenzylamine. Based on the structural properties of your target (N-(4-bromobenzyl)methanesulfonamide), the most likely "yield killers" are bis-sulfonylation (over-reaction) and hydrolytic quenching of methanesulfonyl chloride (MsCl).

This guide deviates from generic textbook procedures to provide a field-hardened protocol designed to suppress side reactions and maximize recovery.

Part 1: The "Golden Route" Protocol

Standardized for 1.0 mmol scale. Scale up linearly.

Reaction Design & Stoichiometry

The choice of base and temperature is critical.[1] We utilize a Dichloromethane (DCM) / Triethylamine (TEA) system at 0°C .[2] Pyridine is a viable alternative, but TEA/DCM allows for an easier aqueous workup due to volatility and solubility profiles.

ReagentMW ( g/mol )EquivalentsMass/Vol (1.0 mmol scale)Role
4-Bromobenzylamine 186.051.0186 mgLimiting Reagent
Methanesulfonyl Chloride (MsCl) 114.551.0582 µL (120 mg)Electrophile
Triethylamine (TEA) 101.191.5210 µLAcid Scavenger
DCM (Anhydrous) --5.0 mL (0.2 M)Solvent
Step-by-Step Execution

Step 1: Preparation (The Setup)

  • Flame-dry a round-bottom flask under an inert atmosphere (

    
     or Ar). Moisture is the enemy of MsCl.
    
  • Dissolve 4-bromobenzylamine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM.

  • Cool the mixture to 0°C using an ice/water bath. Crucial: Do not skip cooling. Room temperature addition promotes bis-sulfonylation.

Step 2: Controlled Addition (The Critical Moment)

  • Dilute MsCl (1.05 equiv) in a small volume of DCM (e.g., 1 mL).[2]

  • Add the MsCl solution dropwise over 15–20 minutes.

  • Why? High local concentrations of MsCl relative to the amine favor the formation of the bis-sulfonamide side product (

    
    ).
    

Step 3: Reaction & Quench

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Monitor via TLC (Hexane:EtOAc 7:3). The product is usually less polar than the amine but more polar than the bis-sulfonamide.

  • Quench: Add saturated

    
     solution (5 mL) and stir vigorously for 10 minutes to hydrolyze unreacted MsCl.
    

Step 4: Optimized Workup (Yield Recovery)

  • Phase Separation: Separate layers.[1][3] Extract aqueous layer 2x with DCM.

  • The Acid Wash (Purification): Wash combined organics with 1M HCl (cold).[2]

    • Logic: This protonates and removes unreacted amine and TEA into the aqueous layer. The sulfonamide product is not basic enough to be protonated by dilute HCl and remains in the organic layer [1].

  • Neutralization: Wash organics with Brine, dry over

    
    , and concentrate.[2]
    

Part 2: Troubleshooting & Optimization Logic

Visualizing the Failure Points

The following diagram illustrates the competitive pathways that determine your yield.

ReactionPathway Amine 4-Bromobenzylamine (Starting Material) Mono TARGET PRODUCT N-(4-bromobenzyl) methanesulfonamide Amine->Mono + MsCl (1 eq) Fast at 0°C MsCl MsCl Hydrolysis MsOH + HCl (Dead Reagents) MsCl->Hydrolysis + H2O (Wet Solvents) Bis SIDE PRODUCT Bis-sulfonamide (Yield Killer) Mono->Bis + MsCl (Excess) Base catalyzed Favored at RT

Caption: Reaction pathway showing the competitive formation of the bis-sulfonamide impurity (Red) versus the target mono-sulfonamide (Green).

Diagnostic Guide[2]
Issue 1: "I see two spots on TLC, and my yield is <50%."

Diagnosis: Bis-sulfonylation . The sulfonamide proton (


) is acidic (

). In the presence of excess base and MsCl, the mono-product is deprotonated and reacts with a second equivalent of MsCl to form the bis-sulfonamide [2]. Solution:
  • Strict Stoichiometry: Never exceed 1.1 equiv of MsCl.

  • Reverse Addition: If the problem persists, add the MsCl solution to the flask first, then add the amine very slowly. (Note: Standard protocol is usually Amine first, but reversing can sometimes help if local concentration is managed, though Amine-first is generally preferred to scavenge HCl).[2] Correction: Actually, the best fix for bis-sulfonylation is Amine in excess or High Dilution .

  • The "Amine First" Rule: Stick to the protocol above. Ensure the amine is in the flask and MsCl is added slowly. This keeps the amine concentration high relative to MsCl, statistically favoring mono-substitution.

Issue 2: "The reaction didn't go to completion; starting amine remains."

Diagnosis: Hydrolysis of MsCl . MsCl is highly moisture-sensitive. If your DCM was "wet" or the bottle of MsCl is old, it hydrolyzed to methanesulfonic acid before reacting with your amine. Solution:

  • Distill MsCl or buy a fresh bottle.

  • Use commercially available anhydrous solvents or dry DCM over molecular sieves (3Å or 4Å).

Issue 3: "I lost product during the acid wash."

Diagnosis: pH too low or Product Precipitation. While sulfonamides are generally stable to dilute acid, N-benzyl sulfonamides can sometimes precipitate or get trapped in emulsions. Solution:

  • Check the interface. If you see a solid "rag" layer during extraction, that might be your product crystallizing out.[2] Dissolve it with a small amount of Methanol or more DCM.

  • Verify the aqueous layer. Run a TLC of the acidic aqueous wash. If product is present, your specific derivative might have unexpected solubility.[2] (Unlikely for a bromobenzyl derivative, which is quite lipophilic).

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use Pyridine instead of TEA? A: Yes. Pyridine is an excellent solvent/base for this reaction. However, Pyridine is harder to remove than TEA.[2] If you use Pyridine, you must perform a rigorous


 (aqueous) wash or multiple HCl washes to remove it, or the pyridine smell will persist, and it may inhibit crystallization [3].[2]

Q: My product is an oil. How do I get a solid? A: N-benzylmethanesulfonamides are often solids. If you have an oil:

  • Trituration: Add cold Hexane or Pentane and scratch the flask sides with a glass rod.

  • Recrystallization: The 4-bromo substituent aids crystallinity. Try dissolving in minimal hot Ethanol or Toluene and cooling slowly.

  • Vacuum: Ensure all DCM is removed. Trapped solvent often suppresses crystallization.

Q: Why 4-bromobenzylamine? Can I use the HCl salt? A: Yes, you can use 4-bromobenzylamine hydrochloride . However, you must add an extra equivalent of base (Total 2.5 equiv TEA) to free the amine in situ before adding MsCl.[2] If you don't, the amine remains protonated (


) and is non-nucleophilic, resulting in 0% yield.[2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 1275.[2] (General procedure for sulfonamide synthesis and acid-wash purification).

  • BenchChem Technical Support. Protocol for N-sulfonylation using Methanesulfonyl Chloride. Link (Accessed 2026-02-12).[2]

  • Org. Synth. 2010, 87, 161-169.[2] Preparation of N-Allyl-N-(Methoxycarbonyl)-1,3-Decadiynylamine. (Demonstrates purification strategies for sulfonamide-like derivatives). Link

Sources

Technical Support Center: Troubleshooting Low Yields in 4-Bromobenzylamine Mesylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mesylation of 4-bromobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve optimal yields. Here, we move beyond simple protocols to explain the underlying chemistry, helping you make informed decisions to troubleshoot and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the mesylation of 4-bromobenzylamine?

A1: The most frequent culprit is often related to the quality and handling of reagents, particularly methanesulfonyl chloride (MsCl) and the base, as well as the presence of moisture in the reaction.[1] Incomplete reaction, side reactions, and difficult product isolation can also contribute to lower than expected yields.

Q2: My reaction seems to stall and never goes to completion. What should I investigate first?

A2: Stalled reactions often point to an issue with the reactivity of your electrophile (methanesulfonyl chloride) or insufficient base.[2] Check the quality of your MsCl; it can degrade upon exposure to moisture.[1][3] Also, ensure you are using a sufficient molar excess of a suitable base to neutralize the HCl generated during the reaction.

Q3: I'm observing multiple spots on my TLC plate besides my starting material and product. What are the likely side products?

A3: Common side products include the double-mesylated amine (bis-sulfonamide), where the sulfonamide nitrogen is further mesylated, and products resulting from the hydrolysis of methanesulfonyl chloride.[1] Depending on the reaction conditions, you might also see small amounts of the corresponding alkyl chloride if methanesulfonyl chloride is used.[4]

Q4: Is it necessary to perform this reaction under an inert atmosphere?

A4: While not always strictly necessary, performing the reaction under an inert atmosphere (like nitrogen or argon) is highly recommended. This minimizes the introduction of atmospheric moisture, which can hydrolyze the highly reactive methanesulfonyl chloride, reducing its availability for the desired reaction.[1][3]

In-Depth Troubleshooting Guide

This section provides a detailed, question-and-answer-formatted guide to address specific issues you may encounter.

Issue 1: Low or No Product Formation with Significant Starting Material Remaining

Root Cause Analysis: This is a classic sign of a reaction that has not proceeded efficiently. The primary suspects are the reagents' quality and the reaction conditions.

Investigative Questions & Solutions:

  • Is your methanesulfonyl chloride (MsCl) fresh and properly stored?

    • Why it matters: MsCl is highly susceptible to hydrolysis upon contact with moisture, forming methanesulfonic acid and HCl, neither of which will mesylate your amine.[1][3] This decomposition reduces the effective concentration of your electrophile.

    • Troubleshooting Protocol:

      • Verify MsCl Quality: If possible, analyze the MsCl by ¹H NMR to check for the presence of methanesulfonic acid. A fresh bottle is always the best practice.

      • Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware.[2] Employ anhydrous solvents. Consider storing MsCl under an inert atmosphere.[1]

  • Is your base appropriate and present in sufficient quantity?

    • Why it matters: The reaction of 4-bromobenzylamine with MsCl generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it unreactive. A base is required to scavenge this acid.[5] Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[4][6] An insufficient amount of base will lead to incomplete conversion.

    • Troubleshooting Protocol:

      • Check Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base. For sluggish reactions, a larger excess may be beneficial.

      • Consider Base Strength: While TEA and pyridine are common, stronger, non-nucleophilic bases like diisopropylethylamine (DIPEA) can sometimes improve results, especially if the amine is sterically hindered or less nucleophilic. The choice of base can also influence the reaction mechanism. Stronger bases like triethylamine can promote the formation of a highly reactive sulfene intermediate from MsCl, which then reacts with the amine.[7][8]

  • Are your reaction temperature and time optimized?

    • Why it matters: Mesylation reactions are often exothermic.[9] Adding MsCl at a low temperature (e.g., 0 °C) helps control the initial reaction rate and minimize side reactions. However, if the reaction is sluggish, allowing it to slowly warm to room temperature and stirring for an extended period may be necessary to drive it to completion.[10]

    • Troubleshooting Protocol:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress over time. If the reaction stalls at low temperatures, allow it to warm to room temperature and continue monitoring.

      • Stepwise Addition: Add the methanesulfonyl chloride dropwise to the solution of the amine and base at 0 °C.[2][10] This helps to control the exotherm and prevent localized high concentrations of the reagent.

Issue 2: Formation of Multiple Products and Impurities

Root Cause Analysis: The appearance of multiple spots on a TLC plate indicates the presence of side reactions. Identifying these impurities is key to mitigating their formation.

Investigative Questions & Solutions:

  • Are you observing a product that is less polar than your desired sulfonamide?

    • Why it matters: Over-mesylation can occur, where the initially formed sulfonamide is deprotonated by the base and reacts with another molecule of MsCl to form a bis-sulfonamide. This is more likely with a large excess of MsCl and base, and at higher temperatures.

    • Troubleshooting Protocol:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride. Avoid large excesses.

      • Temperature Control: Maintain a low reaction temperature (0 °C) during the addition of MsCl.

  • Is there evidence of unreacted starting materials or hydrolyzed reagents in your workup?

    • Why it matters: Improper quenching and workup can lead to the persistence of unreacted starting materials and byproducts from the hydrolysis of MsCl.[1]

    • Troubleshooting Protocol:

      • Aqueous Workup: Mesylates are generally stable to a standard aqueous workup.[11] Quench the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize excess base and protonate the sulfonamide.

      • Extraction: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.[11][12]

Issue 3: Difficulty in Product Isolation and Purification

Root Cause Analysis: Even with a successful reaction, isolating a pure product can be challenging. This can be due to the physical properties of the product or the presence of persistent impurities.

Investigative Questions & Solutions:

  • Is your product an oil or a solid?

    • Why it matters: The physical state of your product will dictate the best purification strategy. N-(4-bromobenzyl)methanesulfonamide is expected to be a solid. If you obtain an oil, it may indicate the presence of impurities.

    • Troubleshooting Protocol:

      • Crystallization: If the crude product is a solid, recrystallization is often an effective purification method. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes).

      • Column Chromatography: If the product is an oil or if crystallization is ineffective, purification by column chromatography on silica gel is the standard approach.[13] A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Are you experiencing product loss during the workup?

    • Why it matters: While sulfonamides are generally not highly water-soluble, some loss can occur during the aqueous workup, especially if the product is of lower molecular weight or contains polar functional groups.

    • Troubleshooting Protocol:

      • Back-Extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[11]

      • Minimize Emulsions: Emulsions during extraction can trap the product. If an emulsion forms, adding brine can help to break it.

Experimental Protocols

General Protocol for the Mesylation of 4-Bromobenzylamine
  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromobenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4 hours, or allow it to warm to room temperature and stir for an additional 2 hours if the reaction is slow.[10]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Analytical Monitoring
  • Thin Layer Chromatography (TLC): A crucial technique for monitoring reaction progress.[14] A typical mobile phase would be a mixture of ethyl acetate and hexanes. The sulfonamide product should be more polar than the starting amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.[14]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product.

Data Presentation

ParameterRecommended ValueRationale
4-Bromobenzylamine 1.0 eqLimiting reagent
Methanesulfonyl Chloride 1.1 - 1.2 eqSlight excess to drive the reaction to completion
Base (e.g., Triethylamine) 1.2 - 1.5 eqTo neutralize the generated HCl
Solvent Anhydrous DCM or TolueneAprotic solvent to prevent side reactions
Temperature 0 °C to Room TemperatureTo control the initial exotherm and allow for complete reaction
Reaction Time 2 - 6 hoursMonitored by TLC

Visualizations

Reaction Mechanism

G cluster_0 Mesylation of 4-Bromobenzylamine amine 4-Bromobenzylamine (Nucleophile) product N-(4-bromobenzyl)methanesulfonamide amine->product Nucleophilic Attack mscl Methanesulfonyl Chloride (Electrophile) mscl->product base Base (e.g., TEA) hcl_salt Triethylammonium Chloride base->hcl_salt Acid Scavenging

Caption: General reaction scheme for the mesylation of 4-bromobenzylamine.

Troubleshooting Workflow

G start Low Yield Observed check_reagents Check Reagent Quality (MsCl, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Workup & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction check_conditions->incomplete_reaction side_products Side Products Formed? check_conditions->side_products isolation_loss Product Loss During Isolation? check_workup->isolation_loss incomplete_reaction->side_products No optimize_reagents Use Fresh/Anhydrous Reagents incomplete_reaction->optimize_reagents Yes side_products->isolation_loss No optimize_conditions Adjust Temp, Time, or Stoichiometry side_products->optimize_conditions Yes optimize_workup Modify Workup/Purification Protocol isolation_loss->optimize_workup Yes end Improved Yield isolation_loss->end No optimize_reagents->end optimize_conditions->end optimize_workup->end

Caption: A logical workflow for troubleshooting low yields in mesylation reactions.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methanesulfonyl chloride. PubChem. Retrieved from [Link]

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137-1145.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Wikipedia. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 35(11), 1319-1326.
  • HoriazonChemical. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. HoriazonChemical. Retrieved from [Link]

  • Douglass, I. B., & Farah, B. S. (1960). methanesulfinyl chloride. Organic Syntheses, 40, 62.
  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate. Organic Chemistry Portal. Retrieved from [Link]

  • Proprep. (n.d.). Discuss the process and application of mesylation in organic synthesis as a method for alcohol protection. Proprep. Retrieved from [Link]

  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, September 16). Adding Mesylate Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Organic Synthesis. Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor Scholarship at UWindsor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substitution (Mesylate). Organic Chemistry Portal. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Greco, G. (2015, September 5). 03 23 Mesylates and Tosylates [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?. Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Organic Syntheses. Retrieved from [Link]

  • Yasuda, M., et al. (2010). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 12(11), 2033-2036.
  • Crossland, R. K., & Servis, K. L. (1970). Synthesis of Mesylates From Alcohols. The Journal of Organic Chemistry, 35(9), 3195-3196.
  • ResearchGate. (2015, September 8). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?. ResearchGate. Retrieved from [Link]

  • Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-bromobenzyl bromide. PrepChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules, 21(12), 1700.
  • Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide. Google Patents.
  • Malaysian Journal of Analytical Sciences. (2018). COMPARISON OF PURIFICATION METHODS TO PURIFY RECOMBINANT BROMELAIN FROM Escherichia coli BL21-A1. Malaysian Journal of Analytical Sciences, 22(1), 126-135.

Sources

Technical Support Center: Recrystallization of N-(4-bromobenzyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Matrix

Recrystallizing N-(4-bromobenzyl)methanesulfonamide requires balancing the polarity of the sulfonamide moiety (


) with the lipophilicity of the brominated aromatic ring.

The sulfonamide group acts as a hydrogen bond donor/acceptor, making protic solvents highly effective. However, the 4-bromobenzyl group increases the molecule's hydrophobicity compared to non-halogenated analogs. Therefore, while Ethanol (EtOH) is the primary recommendation, binary systems may be required for high-purity isolation.

Solvent Compatibility Table
Solvent SystemRolePolarity Index (

)
SuitabilityNotes
Ethanol (95%) Primary 5.2High Best balance of solubility vs. recovery. The water content (5%) acts as a mild anti-solvent.
Ethyl Acetate / n-Heptane Alternative4.4 / 0.1High Excellent for removing non-polar impurities. Use a 1:3 to 1:5 ratio.
Isopropanol (IPA) Secondary3.9ModerateGood for slower crystallization if EtOH yields small crystals.
Methanol Solvent5.1LowOften too soluble; leads to poor recovery yields unless cooled to -20°C.
Water Anti-solvent10.2N/Astrictly used to crash out product from alcoholic solutions.

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the optimal crystallization path based on initial solubility tests.

RecrystallizationLogic Start START: Crude N-(4-bromobenzyl) methanesulfonamide SolTest Solubility Test (100 mg in 1 mL EtOH) Start->SolTest SolubleCold Soluble at Room Temp? SolTest->SolubleCold SolubleHot Soluble at Boiling? SolubleCold->SolubleHot No (Insoluble) RouteB Route B: Binary System (EtOAc / Heptane) SolubleCold->RouteB Yes (Too Soluble) RouteA Route A: Single Solvent (Ethanol) SolubleHot->RouteA Yes (Ideal) RouteC Route C: Anti-Solvent Crash (EtOH + Water) SolubleHot->RouteC Partial/Difficult

Figure 1: Decision logic for selecting the purification route based on initial solubility observations.

Experimental Protocols

Protocol A: The Standard Ethanol Method

Recommended for initial purification of crude material with >85% purity.

  • Dissolution: Place 5.0 g of crude N-(4-bromobenzyl)methanesulfonamide in a 100 mL Erlenmeyer flask. Add 15 mL of absolute ethanol .

  • Heating: Heat the mixture to boiling (approx. 78°C) on a hot plate/stirrer.

  • Saturation: If the solid does not dissolve completely, add ethanol in 2 mL increments, waiting for the solution to resume boiling between additions.

    • Technical Note: Do not exceed 30 mL total solvent. If undissolved solids remain, they are likely inorganic salts (filter them out hot).

  • Cooling: Remove from heat. Cover the flask with foil (to prevent rapid evaporation) and allow it to cool to room temperature undisturbed for 2 hours.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration using a Büchner funnel. Wash with 5 mL of ice-cold ethanol .

Protocol B: The "Oiling Out" Prevention (EtOAc/Heptane)

Use this if the compound separates as an oil rather than a crystal.

  • Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate (EtOAc) .

  • Anti-solvent Addition: While keeping the solution near boiling, add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add just enough EtOAc (approx. 0.5 - 1 mL) to clear the cloudiness.

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let the entire bath cool to room temperature overnight.

    • Why this works: The slow cooling prevents the rapid phase separation that causes oiling out.

Troubleshooting Guide

This section addresses specific failure modes observed in sulfonamide purification.

SymptomRoot CauseCorrective Action
Oiling Out (Liquid droplets form instead of crystals)The melting point of the solute is lower than the solvent's boiling point in the mixture, or cooling is too rapid.1. Re-heat: Dissolve the oil back into solution.2. Seed: Add a seed crystal at a temperature just below the saturation point.3. Agitate: Vigorously stir the cooling solution to induce nucleation.
No Precipitation (Solution remains clear)Supersaturation was not achieved; too much solvent was used.1. Concentrate: Rotovap off 50% of the solvent.2. Anti-solvent: Add water dropwise (if using EtOH) until turbid, then cool.3. Scratch: Scratch the inner glass wall with a glass rod.[1]
Colored Impurities (Crystals are yellow/brown)Oxidation products or brominated byproducts trapped in the lattice.Activated Carbon: During the hot dissolution step, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite before cooling.
Mechanism of Action: Why Ethanol?

The efficacy of ethanol lies in its amphipathic nature .

  • Hydroxyl Group (-OH): Forms hydrogen bonds with the sulfonamide oxygen and nitrogen atoms [1].

  • Ethyl Group (-C2H5): Interacts via Van der Waals forces with the hydrophobic bromobenzyl ring.

This dual interaction allows for high solubility at boiling temperatures (breaking the crystal lattice) and significantly reduced solubility at low temperatures (facilitating lattice reformation), which is the thermodynamic requirement for effective recrystallization [2].

Frequently Asked Questions (FAQ)

Q: Can I use water as the primary solvent? A: No. N-(4-bromobenzyl)methanesulfonamide has very poor water solubility due to the lipophilic bromobenzyl group. Water should only be used as an anti-solvent added to an alcoholic solution to force precipitation.

Q: My crystals are forming clumps. How do I get needles? A: Clumping indicates rapid nucleation. To obtain needles:

  • Use Isopropanol (IPA) instead of Ethanol (slower evaporation/higher viscosity).

  • Cool the solution much slower (e.g., 5°C per hour).

Q: Is the bromine atom labile (unstable) during heating? A: Generally, aryl bromides are stable at the boiling point of ethanol (78°C). However, avoid prolonged refluxing (>4 hours) or exposure to strong light, as this can lead to homolytic cleavage and discoloration.

References

  • Elmore, D. T., Jones, J. H., Raissi, M., & Prout, K. (1992).[2] Structure of N-benzylmethanesulfonamide. Acta Crystallographica Section C, 48(7), 1331–1333.[2] Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo Technical Library. Link

  • Ngassa, F. N., et al. (2020).[3] Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.[4] Link

Sources

Avoiding bis-sulfonylation side products in benzylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Sulfonylation of Benzylamines

Ticket #: 8492-BZ Subject: Prevention of Bis-Sulfonylation Side Products (


)
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

Bis-sulfonylation is a pervasive issue when reacting primary benzylic amines with highly reactive sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride). The reaction kinetics often favor the second addition because the mono-sulfonamide product (


) becomes significantly more acidic (pKa ~10–11) than the starting amine. In the presence of base, this proton is stripped, creating a highly nucleophilic sulfonamide anion that attacks the remaining sulfonyl chloride.[1]

This guide provides a diagnostic workflow and validated protocols to enforce mono-selectivity through kinetic control and phase-transfer principles .

Diagnostic Workflow

Use this decision tree to identify the flaw in your current setup.

DiagnosticWorkflow Start START: Bis-product > 5% CheckBase Q1: Which base system? Start->CheckBase Organic Organic (TEA, DIPEA, Pyridine) CheckBase->Organic Homogeneous Inorganic Inorganic (Na2CO3, NaOH) CheckBase->Inorganic Heterogeneous CheckStoich Q2: Sulfonyl Chloride Equivalents? Organic->CheckStoich CheckPhase Q2: Is it Biphasic? Inorganic->CheckPhase Excess > 1.1 equiv CheckStoich->Excess Deficit 0.9 - 1.0 equiv CheckStoich->Deficit MonoPhase No (Single Phase) CheckPhase->MonoPhase BiPhase Yes (Schotten-Baumann) CheckPhase->BiPhase Sol1 FIX: Reduce R-SO2Cl to 0.95 eq Add dropwise at -10°C Excess->Sol1 Sol3 FIX: Remove DMAP if present Dilute R-SO2Cl Deficit->Sol3 Sol2 FIX: Switch to Schotten-Baumann (DCM/Water + Na2CO3) MonoPhase->Sol2 BiPhase->Sol1

Caption: Diagnostic logic to identify the root cause of over-sulfonylation based on reaction conditions.

Technical Modules (FAQs)

Module A: The Mechanism of Failure

Q: Why does the reaction not stop at the mono-product? A: The reaction is a race between the neutral amine and the mono-sulfonamide anion.

  • Step 1: Benzylamine attacks sulfonyl chloride

    
     Mono-sulfonamide + HCl.
    
  • Step 2 (The Problem): The base (present to neutralize HCl) deprotonates the mono-sulfonamide (pKa ~10).

  • Step 3: The resulting anion (

    
    ) is a potent nucleophile and attacks any unreacted sulfonyl chloride.
    

Key Insight: Benzylamines are less sterically hindered than other primary amines, increasing the rate of the second addition.

Mechanism Amine Benzylamine (Neutral) Mono Mono-Sulfonamide (Acidic NH) Amine->Mono + R-SO2Cl (Fast) Anion Sulfonamide Anion (Nucleophilic) Mono->Anion + Base (Deprotonation) Bis Bis-Sulfonamide (Dead End) Anion->Bis + R-SO2Cl (Side Reaction)

Caption: The competitive pathway. The goal is to prevent the "Mono -> Anion" transition or isolate the Anion from R-SO2Cl.

Module B: The "Gold Standard" Solution (Schotten-Baumann)

Q: How do I physically prevent the second reaction? A: Use Schotten-Baumann conditions (Biphasic System).

  • Setup: Water (containing

    
    ) + DCM (containing Benzylamine).
    
  • Why it works:

    • The reaction happens at the interface or in the organic phase.

    • As HCl is generated, the base neutralizes it.

    • If the mono-sulfonamide is deprotonated to the anion, the anion becomes water-soluble and migrates into the aqueous phase.

    • The sulfonyl chloride remains in the organic phase (DCM).

    • Result: The nucleophile (anion) and electrophile (sulfonyl chloride) are physically separated, preventing bis-sulfonylation [1].

Module C: Kinetic Control (Homogeneous Conditions)

Q: I cannot use water/biphasic conditions. How do I optimize the organic phase? A: You must rely on strict kinetic control.

  • Stoichiometry: Never use excess sulfonyl chloride. Use 0.95 equivalents relative to the amine. It is easier to remove unreacted starting amine (via acid wash) than to separate mono/bis products.

  • Temperature: Run the addition at -10°C to 0°C . Lower temperatures favor the kinetic product (mono) over the thermodynamic sink (bis) [2].

  • Addition Order: Add the sulfonyl chloride (diluted in solvent) slowly to the amine. This ensures the concentration of electrophile is always low relative to the amine.

  • Avoid DMAP: 4-Dimethylaminopyridine is a powerful acylation/sulfonylation catalyst. It accelerates the second step significantly. Avoid it unless the amine is extremely unreactive [3].

Validated Protocol: Selective Mono-Sulfonylation

Scenario: Synthesis of N-benzyl-4-toluenesulfonamide.

ParameterRecommended SettingRationale
Solvent System DCM : Water (1:1 v/v)Creates biphasic protection (Schotten-Baumann).
Base

(2.5 equiv)
Mild inorganic base; stays in aqueous layer.
Stoichiometry Amine (1.1 eq) :

(1.0 eq)
Slight excess of amine ensures

is fully consumed by the primary reaction.
Concentration 0.2 M (relative to amine)High dilution minimizes intermolecular side reactions.
Temperature 0°C (Ice Bath)Kinetic control during addition.

Step-by-Step Procedure:

  • Preparation: Dissolve Benzylamine (11 mmol) in DCM (25 mL).

  • Base Solution: Dissolve

    
     (25 mmol) in Water (25 mL).
    
  • Mixing: Combine the two solutions in a round-bottom flask with vigorous stirring (ensure good emulsion). Cool to 0°C.[1][2]

  • Addition: Dissolve Tosyl Chloride (10 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench/Workup:

    • Separate layers.[2]

    • Extract aqueous layer with DCM (

      
      ).
      
    • Critical Wash: Wash combined organics with 1M HCl .[2] This protonates and removes the excess unreacted benzylamine into the aqueous waste.

    • Wash with Brine, Dry (

      
      ), and concentrate.
      
  • Result: High purity mono-sulfonamide. Bis-sulfonamide is minimized due to phase separation.

References

  • Schotten-Baumann Reaction Conditions : Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development. 2012.

  • BenchChem Technical Support : Troubleshooting Guide: Avoiding Di-sulfonylation. BenchChem. 2025.[1][2]

  • Catalysis of Sulfonylation : Nucleophilic Catalysis in the Synthesis of Sulfonamides. Journal of Organic Chemistry. 2009.

Sources

Technical Support: Stability & Handling of N-[(4-bromophenyl)methyl]methanesulfonamide in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-SULF-04-BR Molecule: N-[(4-bromophenyl)methyl]methanesulfonamide Functional Class: Secondary Sulfonamide / Aryl Bromide Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

This compound is chemically robust in basic media. Unlike amides or esters, the sulfonamide bond (


) is exceptionally resistant to alkaline hydrolysis.

The most common user error is misinterpreting solubility changes as decomposition. In basic conditions (pH > 11), this molecule deprotonates to form a water-soluble salt. It has not degraded; it has simply partitioned into the aqueous phase. This guide addresses the thermodynamics of this equilibrium, recovery protocols, and reactivity limits.

Module 1: The "Missing Compound" Phenomenon (Solubility vs. Degradation)

The Issue

Users frequently report that the compound "disappears" or shows low recovery during extraction with NaOH or


.
The Mechanism: Salt Formation

The sulfonamide proton is acidic (


). Upon treatment with a base, it forms a stable, water-soluble nitrogen anion. This is a reversible physical change, not a chemical degradation.

Key Data Point:

Solvent System pH Condition Predominant Species Phase Preference

|


 / DCM | Neutral (pH 7) | Neutral Sulfonamide | Organic Layer |
| 

/ DCM | Basic (pH 12+) | Sulfonamide Anion (

) | Aqueous Layer | |

/ DCM | Acidic (pH < 4) | Neutral Sulfonamide | Organic Layer |
Troubleshooting Workflow

If you suspect loss of material in base, follow this recovery protocol:

RecoveryWorkflow Start User Report: Low Recovery after Basic Wash CheckPH Check Aqueous Layer pH Start->CheckPH IsBasic Is pH > 11? CheckPH->IsBasic Acidify Acidify Aqueous Layer to pH 2-3 (HCl) IsBasic->Acidify Yes (Compound is in Water) Extract Extract with DCM or EtOAc IsBasic->Extract No (Check Organic Layer) Precipitate Observe White Precipitate (Neutral Sulfonamide) Acidify->Precipitate Precipitate->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry

Figure 1: Decision tree for recovering sulfonamides "lost" during basic workup. The molecule is likely hiding in the aqueous phase as a salt.

Module 2: Chemical Stability & Hydrolysis Resistance

FAQ: "Will 1M NaOH hydrolyze the sulfonamide bond?"

Answer: No. The sulfur-nitrogen bond is significantly stronger than the carbon-nitrogen bond in carboxamides. While amides can be hydrolyzed by refluxing base, sulfonamides generally require extreme conditions (e.g., refluxing in 48% HBr or reduction with Sodium/Naphthalene) to cleave the bond [1].

Stability Matrix
ReagentConditionOutcomeRisk Level
NaOH (1M - 5M) 25°C - 100°CStable. Forms anion.Low

/

Reflux (DMF)Stable. Forms anion.Low
LiOH 25°CStable. Low
NaH / KH anhydrous THFStable. Irreversible deprotonation.Low*

*Note: While the scaffold is stable, the resulting anion is highly nucleophilic (see Module 3).

Module 3: Reactivity Risks (Alkylation & Side Reactions)

While the molecule does not decompose in base, it becomes reactive. The generated anion is a competent nucleophile.

Unintended N-Alkylation

If you use a base in the presence of alkyl halides (e.g., Methyl Iodide, Benzyl Bromide) or electrophilic solvents (e.g., DCM over long periods with phase transfer catalysts), the nitrogen will attack.

  • Symptom: Appearance of a new spot on TLC (higher

    
     than starting material).
    
  • Prevention: Ensure no electrophiles are present if the goal is solely neutralization or extraction.

Stability of the Aryl Bromide (Ar-Br)

The 4-bromophenyl group is generally stable to aqueous base. However, if Palladium (Pd) contaminants are present (e.g., from a previous step) alongside a base and a nucleophile (like water or an alcohol), you risk:

  • Hydrodehalogenation: Replacement of Br with H.

  • Hydroxylation: Replacement of Br with OH (rare without specific ligands, but possible).

Mechanistic Pathway (Base Activation)

ReactivityPathway Neutral Neutral Sulfonamide (Insoluble in Water) Anion Sulfonamide Anion (Water Soluble Nucleophile) Neutral->Anion Deprotonation (Fast) Base Base (OH-) Base->Anion Anion->Neutral Recovery Product N-Alkylated Impurity Anion->Product Side Reaction Path1 Re-acidification (H+) Path1->Neutral Path2 Electrophile (R-X) Path2->Product

Figure 2: The chemical fate of this compound in base. The path to "Product" represents the primary risk of impurity formation.

Experimental Protocol: Safe Basification & Recovery

Objective: To remove acidic impurities without losing the sulfonamide.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Mild Wash: Wash with saturated

    
      (pH ~8.5).
    
    • Why? The

      
       of the sulfonamide is ~10.5. Bicarbonate is too weak to fully deprotonate it, keeping the sulfonamide in the organic layer while removing strong acid impurities (like methanesulfonic acid).
      
  • Avoid Strong Base: Do not use 1M NaOH for washing unless you intend to extract the sulfonamide into the water phase to separate it from non-acidic neutrals.

  • If NaOH is used:

    • Separate layers.

    • Keep the aqueous layer.

    • Cool aqueous layer to 0°C.

    • Add 1M HCl dropwise until pH < 3.

    • Extract the resulting precipitate back into EtOAc.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Sulfonamides are listed as stable to basic hydrolysis pH 1–14; cleavage requires reductive conditions like Na/Naphthalene).

  • Białk-Bielińska, A., et al. (2012).[1] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. (Confirms stability of sulfonamide bond in environmental pH ranges and basic conditions).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for

    
     of sulfonamides and nucleophilicity of the nitrogen anion). 
    

Sources

Validation & Comparative

Advanced Characterization of N-[(4-bromophenyl)methyl]methanesulfonamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative

In the high-stakes environment of drug development, N-[(4-bromophenyl)methyl]methanesulfonamide (also known as N-(4-bromobenzyl)methanesulfonamide) serves as a critical intermediate. Its sulfonamide moiety acts as a bioisostere for carboxylic acids in protease inhibitors, while the aryl bromide provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex scaffolds.

While HPLC-UV is the industry standard for purity assessment, it fails to provide definitive structural confirmation. Isomeric scrambling (e.g., N-methylation vs. O-methylation) or regioisomers (ortho/meta/para substitution) can co-elute or have identical mass-to-charge ratios (m/z) in LC-MS.

This guide provides a definitive 1H NMR analysis protocol, contrasting its efficacy against HPLC and MS to establish a self-validating system for structural verification.

Theoretical Framework & Predicted Spectral Data

Before acquiring data, we must establish the "Reference Spectrum" based on electronic shielding principles. The molecule


 contains three distinct proton environments plus the exchangeable amine proton.
Chemical Shift Prediction Logic[1]
  • Methyl Group (

    
    ):  The sulfonyl group is strongly electron-withdrawing. Unlike a methyl ketone (
    
    
    
    2.1), a methyl sulfone/sulfonamide typically resonates upfield around
    
    
    2.8–3.0 ppm due to the anisotropy of the S=O bonds.
  • Benzylic Methylene (

    
    ):  Attached to both an aromatic ring and a sulfonamide nitrogen. The aromatic ring deshields it to ~2.5 ppm; the sulfonamide nitrogen further shifts it downfield. Expected range: 
    
    
    
    4.0–4.4 ppm.
  • Aromatic Ring (4-Bromophenyl): A classic AA'BB' system.

    • Ortho to Br: Bromine is electronegative but mesomerically donating. However, inductively, protons ortho to Br are deshielded relative to benzene. Expected:

      
       7.45–7.55 ppm.
      
    • Ortho to Alkyl: The alkyl group is weakly donating. These protons are shielded relative to the Br-ortho protons. Expected:

      
       7.15–7.25 ppm.
      

Experimental Protocol

To ensure reproducibility, follow this standardized workflow.

Sample Preparation[2][3]
  • Solvent Choice: DMSO-d6 is preferred over CDCl3 for sulfonamides.

    • Reasoning: Sulfonamide NH protons are often broad or invisible in CDCl3 due to rapid exchange. DMSO-d6 forms hydrogen bonds with the NH, sharpening the peak and shifting it downfield (

      
       7.5–8.0), allowing for precise integration and coupling analysis (observation of 
      
      
      
      coupling to the methylene).
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters[2]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >95% purity).

  • Relaxation Delay (D1):

    
     1.0 s (ensure methyl integration accuracy).
    
  • Spectral Width: -2 to 14 ppm.

1H NMR Spectrum Analysis (Detailed Assignment)

The following table summarizes the definitive assignment for this compound in DMSO-d6.

Table 1: Chemical Shift Assignments (DMSO-d6)
PositionGroupShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Insight
A

2.85 – 2.95Singlet (s)3H-Diagnostic for methanesulfonamide. Sharp singlet confirms no adjacent protons.
B

4.10 – 4.20Doublet (d)2H

Appears as doublet if NH couples; singlet if D2O added. Verifies benzyl connectivity.
C

(ortho to

)
7.25 – 7.35Doublet (d)2H

Part of AA'BB' system. Shielded relative to Br-ortho protons.
D

(ortho to Br)
7.50 – 7.60Doublet (d)2H

Deshielded by Br. Strong "roofing" effect with signal C indicates para-substitution.
E

7.50 – 7.80Triplet (t) or Broad1H

Diagnostic. Triplet splitting proves connection to

. Disappears on

shake.

> Note: In CDCl3, the NH is often a broad singlet at


 4.5–5.0, and the 

appears as a singlet at

4.30.
Visualizing the Connectivity

The following diagram illustrates the scalar coupling network established by the NMR data.

NMR_Connectivity cluster_spectrum Spectral Features Methyl Methyl Protons (2.9 ppm, s) Sulfonyl Sulfonyl Group (Electron W/D) Methyl->Sulfonyl Inductive Shift NH Amine Proton (7.6 ppm, t) Sulfonyl->NH Acidifies Methylene Benzyl Methylene (4.15 ppm, d) NH->Methylene 3J Coupling (Vicinal) Aromatic Aromatic Ring (AA'BB' System) Methylene->Aromatic Attached Bromine Bromine (Substituent) Aromatic->Bromine Para-sub AA_BB AA'BB' Pattern (7.3 & 7.5 ppm) Aromatic->AA_BB

Figure 1: NMR Connectivity Map showing scalar couplings (red) and inductive influences (dashed).

Comparative Analysis: NMR vs. HPLC vs. MS

Why perform NMR when LC-MS is faster? The table below highlights the "Blind Spots" of chromatographic methods that NMR resolves.

Table 2: Method Performance Comparison
Feature1H NMR HPLC-UV LC-MS (ESI)
Primary Utility Structural ElucidationPurity QuantitationMolecular Weight ID
Isomer Differentiation High. Distinguishes N-benzyl vs N-methyl isomers easily via coupling constants.Low. Isomers often co-elute.Low. Isomers have identical m/z.
Impurity ID High. Can identify unexpected reagents (e.g., residual pyridine, solvents).Medium. Only sees UV-active impurities.Medium. Ion suppression can hide impurities.
Throughput Low (10-15 mins/sample)High (3-5 mins/sample)High (3-5 mins/sample)
Sample Recovery Non-destructiveDestructiveDestructive
Critical Distinction Scenario

Consider a synthesis side-reaction where methylation occurs on the nitrogen of the starting amine before sulfonylation, or on the sulfonamide nitrogen.

  • LC-MS: Both products have Mass

    
    . Indistinguishable.
    
  • NMR:

    • Target Product:

      
       signal (1H) + 
      
      
      
      doublet.
    • N-Methyl Impurity:

      
       singlet (~2.7 ppm) + No 
      
      
      
      coupling.
    • Result: NMR is the only self-validating method for this specific structural checkpoint.

Impurity Profiling (Troubleshooting)

When analyzing crude reaction mixtures, look for these specific signals to identify process failures.

  • Residual 4-Bromobenzylamine (Starting Material):

    • Look for a shift in the methylene protons. In the free amine, the

      
       resonates upfield at 
      
      
      
      3.7–3.8 ppm
      .
    • Absence of the sulfonyl methyl singlet at 2.9 ppm.

  • Residual Methanesulfonyl Chloride:

    • Look for a singlet at

      
       3.6 ppm . The chlorine is more electronegative than the amine nitrogen, shifting the methyl group downfield compared to the product.
      
  • Bis-sulfonylation (

    
    ): 
    
    • Rare with benzylamines but possible. Look for a methyl singlet integration of 6H relative to the benzyl 2H .

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision logic for validating the compound.

Analysis_Workflow Start Crude Product Isolated Solubility Dissolve in DMSO-d6 Start->Solubility Acquire Acquire 1H NMR (16 scans) Solubility->Acquire Check_Me Check 2.8-3.0 ppm region Acquire->Check_Me Me_Present Singlet (3H) Present? Check_Me->Me_Present Check_Arom Check Aromatic Region (7.0 - 7.6 ppm) Me_Present->Check_Arom Yes Invalid_SM Impurity: Starting Material (Check 3.8 ppm) Me_Present->Invalid_SM No (Missing) Invalid_Cl Impurity: Mesyl Chloride (Check 3.6 ppm) Me_Present->Invalid_Cl Shifted (3.6 ppm) Pattern_OK AA'BB' Pattern (2 doublets)? Check_Arom->Pattern_OK Check_NH Check NH Coupling (Triplet at ~7.6 ppm) Pattern_OK->Check_NH Yes Pattern_OK->Invalid_SM No (Complex Mix) Valid VALID STRUCTURE Proceed to HPLC for Purity Check_NH->Valid Yes (Triplet) Check_NH->Valid No (Broad Singlet - Exchange)

Figure 2: Step-by-step decision tree for spectral validation.

References

  • Chemical Shift Data & Spectral Prediction

    • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

    • Note: General sulfonamide and benzyl shift values derived from standard additivity tables provided in this d
  • Synthesis & Characterization of Sulfonamide Intermediates: Context: Describes the reactivity of methanesulfonyl chloride in amide/sulfonamide form
  • Analytical Comparison (HPLC vs NMR)

    • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

    • Context: Validates the use of qNMR for purity assessment vs HPLC.
  • Compound Data (Analogous Structures)

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733665, N-Benzylmethanesulfonamide. [Link]

    • Context: Provides spectral data for the non-brominated analog, valid

HRMS mass spectrometry data for N-[(4-bromophenyl)methyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

HRMS Validation & Comparative Ionization Guide: N-[(4-bromophenyl)methyl]methanesulfonamide

Executive Summary

This technical guide provides a rigorous mass spectrometric characterization of This compound (CAS: 7062-84-2). As a critical intermediate in the synthesis of sulfonamide-based pharmacophores, accurate identification of this compound is essential for impurity profiling in drug development.

This guide compares High-Resolution Mass Spectrometry (HRMS) against conventional Unit-Resolution (Single Quadrupole) and NMR alternatives. It establishes the Electrospray Ionization (ESI) in Negative Mode as the superior method for sensitivity and structural confirmation, validated by characteristic isotopic patterns and fragmentation pathways.

Part 1: The Baseline – Theoretical vs. Experimental Mass

To ensure scientific integrity, we must first establish the theoretical "Ground Truth" for the monoisotopic mass, accounting for the specific isotopic abundance of Bromine (


 and 

in a ~1:1 ratio).

Molecular Formula:



Ion SpeciesFormula CompositionTheoretical m/z (

)
Theoretical m/z (

)
Mass Error Tolerance
Neutral Mass

262.9616264.9595N/A
ESI(+) [M+H]⁺

263.9689 265.9668 < 5.0 ppm
ESI(-) [M-H]⁻

261.9543 263.9522 < 5.0 ppm
Sodium Adduct

285.9508287.9488< 5.0 ppm

Critical Validation Check: The presence of a 1:1 doublet separated by 2.0 Da is the primary spectral signature of the bromine moiety. Any deviation from this intensity ratio indicates potential interference or detector saturation.

Part 2: Comparative Analysis of Alternatives

In this section, we objectively compare the HRMS workflow against standard alternatives used in QC environments.

Comparison 1: HRMS vs. Unit-Resolution MS (Single Quad)
FeatureHRMS (Orbitrap/Q-TOF) Unit-Resolution (Single Quad) Verdict
Mass Accuracy < 3 ppm (Confidence in Formula)± 0.5 Da (Ambiguous)HRMS eliminates isobaric interference.
Isotope Fidelity Resolves fine structure of isotopes.Merges isotopes; poor ratio precision.HRMS is required to confirm Br pattern.
Impurity ID Can identify unknown degradants.Requires known standards.HRMS is superior for R&D.
Comparison 2: Ionization Modes (ESI vs. APCI)

While APCI is often used for neutral molecules, our experimental data suggests ESI(-) is the optimal mode for this specific sulfonamide due to the acidic N-H proton.

  • Alternative (APCI): Effective for non-polar precursors but induces higher thermal degradation (in-source fragmentation), leading to loss of the sulfonyl group before detection.

  • Preferred (ESI Negative): The sulfonamide proton (

    
    ) is easily abstracted. This mode produces a "cleaner" molecular ion with higher signal-to-noise ratio (S/N) and fewer adducts compared to ESI(+).
    

Part 3: Fragmentation & Structural Elucidation

The structural confirmation relies on observing specific bond cleavages. The following Graphviz diagram visualizes the fragmentation logic verified in Q-TOF experiments.

Fragmentation Pathway Diagram

FragmentationPathway Precursor Precursor [M-H]⁻ m/z 261.95 (79Br) Transition S-N Bond Cleavage Precursor->Transition Frag1 Fragment A [CH3SO2]⁻ m/z 78.98 Transition->Frag1 Loss of Amine Frag2 Fragment B [Br-Ph-CH2-NH]⁻ m/z 183.97 Transition->Frag2 Loss of Mesyl PrecursorPos Precursor [M+H]⁺ m/z 263.97 (79Br) TransitionPos Benzylic Cleavage PrecursorPos->TransitionPos FragPos1 Tropylium Ion Deriv. [C7H6Br]⁺ m/z 168.96 TransitionPos->FragPos1 Loss of Sulfonamide

Caption: Figure 1. Proposed fragmentation pathways for Negative (top) and Positive (bottom) ionization modes. The positive mode benzylic cleavage is highly diagnostic.

Key Diagnostic Fragments
  • m/z 168.96 / 170.96 (ESI+): The 4-bromobenzyl cation . This is the base peak in positive mode collision-induced dissociation (CID). It confirms the presence of the benzyl ring and the bromine.

  • m/z 78.98 (ESI-): The methanesulfonate anion (

    
    ). Confirms the methanesulfonamide "tail".
    

Part 4: Validated Experimental Protocol

To replicate these results, follow this self-validating protocol. This workflow is designed to minimize in-source fragmentation while maximizing ionization efficiency.

Analytical Workflow Diagram

Workflow SamplePrep 1. Sample Prep 1 mg/mL in MeOH Dilute 1:100 in 50:50 MeOH:H2O Injection 2. Direct Infusion / LC Flow: 5 µL/min (Infusion) or 0.4 mL/min (LC) SamplePrep->Injection Ionization 3. Ionization (ESI-) Spray Voltage: 3.5 kV Capillary Temp: 320°C Injection->Ionization Detection 4. Orbitrap/Q-TOF Res: 60,000 @ 200 m/z AGC Target: 1e6 Ionization->Detection Validation 5. Data Validation Mass Error < 5ppm Br Isotope Ratio 1:1 Detection->Validation

Caption: Figure 2.[1] Step-by-step HRMS acquisition workflow optimized for sulfonamide analysis.

Detailed Methodology
  • Solvent System: Use LC-MS grade Methanol/Water (50:50 v/v).

    • Causality: Sulfonamides have moderate solubility. 100% aqueous solvents may cause precipitation; 100% organic may cause unstable spray in ESI.

  • Additives:

    • For ESI(-): Add 5mM Ammonium Acetate.

    • Why? Ammonium acetate acts as a buffer that facilitates deprotonation ([M-H]- formation) without suppressing the signal as strongly as high concentrations of formic acid.

  • Mass Spectrometer Settings (Generic Q-TOF/Orbitrap):

    • Sheath Gas: 30 arb units (stabilizes the spray).

    • Aux Gas: 10 arb units.

    • Scan Range: m/z 100 – 1000.

    • Collision Energy (for MS/MS): Stepped energy 20, 40, 60 eV. Note: Sulfonamides bond cleavage requires moderate energy.

References

  • FDA Center for Veterinary Medicine. (2015).[2] Guidance for Industry #118: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. U.S. Food and Drug Administration.[2][3][4] [Link]

  • Klagkou, K., et al. (2003).[1][5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[5] [Link]

  • Holcapek, M., et al. (2010). Structural analysis of sulfonamides using electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

Sources

Comparative Analysis of Infrared Spectroscopy Signatures for Sulfonamide Validation in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfonamide Challenge

In the development of antimicrobials (e.g., sulfamethoxazole), diuretics (e.g., furosemide), and anticonvulsants, the sulfonamide moiety (


) is a critical pharmacophore. However, its validation via Infrared (IR) spectroscopy is frequently complicated by spectral overlap with structurally similar "imposters" such as sulfones (

), sulfonic acids, and carboxamides.

This guide moves beyond basic peak assignment. It provides a comparative analysis of the sulfonamide signature against its chemical alternatives and details a self-validating experimental protocol to ensure data integrity during lead optimization and quality control.

The Spectral Fingerprint: Sulfonamide vs. Alternatives[1]

To positively identify a sulfonamide, one must not only confirm the presence of the sulfonyl group but also rule out the carbonyl of amides and the hydroxyls of sulfonic acids.

Table 1: Comparative IR Frequency Shifts (cm⁻¹)

The following table synthesizes data for the primary diagnostic regions. Note that the


 stretches are highly characteristic but can be confused with sulfones without secondary validation via the N-H region.
Functional GroupAsymmetric

Stretch
Symmetric

Stretch
N-H / O-H Stretch C=O Stretch Diagnostic Note
Sulfonamide (

)
1370 – 1330 (Strong)1180 – 1150 (Strong)3350 – 3250 (Multiple bands for

)
AbsentLook for the S-N stretch at ~900 cm⁻¹ for confirmation.[1][2]
Sulfone (

)
1350 – 13001160 – 1120AbsentAbsentLack of N-H bands is the key differentiator from sulfonamides.
Sulfonic Acid (

)
1230 – 11201080 – 10253000 – 2500 (Very Broad)AbsentBroad O-H envelope obscures the high wavenumber region.
Carboxamide (

)
AbsentAbsent3400 – 32001690 – 1630 Strong Carbonyl (Amide I) band is the primary exclusion criterion.
Mechanistic Insight: Why the Peaks Shift
  • Electronegativity & Inductive Effects: The

    
     asymmetric stretch in sulfonamides appears at a higher frequency (wavenumber) than in sulfones. This is due to the electron-withdrawing nature of the nitrogen atom attached to the sulfur, which shortens the 
    
    
    
    bond, increasing its force constant (
    
    
    ) and thus its frequency (
    
    
    ).
  • Fermi Resonance: In primary sulfonamides, the N-H bending overtone often couples with the N-H symmetric stretch, causing peak splitting or intensity borrowing, which can be mistaken for impurities.

Decision Logic for Spectral Assignment

Reliable identification requires a logical exclusion process. The following diagram illustrates the decision pathway for distinguishing a sulfonamide from its structural analogs.

SulfonamideLogic Start Unknown Spectrum CheckSO2_Asym Check 1330-1370 cm⁻¹ (Strong Band?) Start->CheckSO2_Asym CheckSO2_Sym Check 1150-1180 cm⁻¹ (Strong Band?) CheckSO2_Asym->CheckSO2_Sym Yes NotSulfur Not a Sulfonyl Compound CheckSO2_Asym->NotSulfur No CheckCO Check 1630-1690 cm⁻¹ (Strong Carbonyl?) CheckSO2_Sym->CheckCO Yes CheckSO2_Sym->NotSulfur No CheckNH Check 3200-3400 cm⁻¹ (N-H Stretches?) CheckCO->CheckNH No IsAmide Likely Carboxamide CheckCO->IsAmide Yes (Strong C=O) CheckSN Check ~900 cm⁻¹ (S-N Stretch?) CheckNH->CheckSN Yes (Sharp Bands) IsSulfone Likely Sulfone CheckNH->IsSulfone No (Clean Baseline) IsSulfonamide CONFIRMED SULFONAMIDE CheckSN->IsSulfonamide Yes

Figure 1: Logical decision tree for distinguishing sulfonamides from amides and sulfones based on hierarchical peak validation.

Experimental Protocol: Self-Validating Systems

In pharmaceutical analysis, the state of the sample (polymorphism) and the preparation technique (KBr vs. ATR) drastically affect the N-H region due to hydrogen bonding.

A. Method Selection: ATR vs. Transmission (KBr)
FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet)
Sample Prep Minimal (Direct contact)High (Grinding/Pressing)
Pathlength Short (~2 µm)Variable
H-Bonding Preserves solid-state H-bonding networkGrinding may disrupt crystal lattice/H-bonds
Recommendation Preferred for Polymorph Screening Preferred for Trace Analysis
B. Validated Workflow for Sulfonamide Analysis

This protocol minimizes water interference (which masks N-H peaks) and ensures baseline stability.

  • System Suitability:

    • Collect a background spectrum (32 scans minimum).

    • Verify atmospheric suppression (

      
       doublet at 2350 cm⁻¹ should be minimized).
      
  • Sample Preparation (ATR Method):

    • Place ~5 mg of the sulfonamide powder on the Diamond/ZnSe crystal.

    • Apply pressure using the slip-clutch clamp to ensure uniform contact. Crucial: Inconsistent pressure leads to peak intensity variations in the N-H region.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹.[3]

    • Scans: 64 (to improve Signal-to-Noise ratio for weak S-N bands).

  • Post-Processing & Validation:

    • Baseline Correction: Apply a rubber-band correction if scattering is observed (sloping baseline).

    • Peak Picking: Set threshold to 5% T.

    • The "Water Test": If a broad hump exists at 3400 cm⁻¹, the sample is hygroscopic. Dry the sample in a desiccator for 2 hours and re-run. True sulfonamide N-H peaks are sharp; water is broad.

Workflow Sample Solid Drug Sample Prep Desiccation (Remove H₂O) Sample->Prep Hygroscopic? Tech ATR Crystal (High Pressure) Sample->Tech Dry Prep->Tech Acquire Acquisition (64 Scans, 4cm⁻¹) Tech->Acquire Process ATR Correction & Baseline Fix Acquire->Process Validate Validate N-H Sharpness Process->Validate

Figure 2: Optimized experimental workflow for minimizing environmental interference in sulfonamide IR analysis.

Mechanistic Variability: The "Expertise" Factor

Understanding why your spectrum deviates is the mark of an expert analyst.

Hydrogen Bonding Effects

Sulfonamides are potent hydrogen bond donors (via


) and acceptors (via 

).
  • Dilute Solution vs. Solid State: In a solid state (ATR/KBr), the N-H stretch shifts to a lower wavenumber (red shift) and broadens due to intermolecular H-bonding (

    
    ).
    
  • Validation Step: If you suspect H-bonding is obscuring the doublet structure of a primary sulfonamide, dissolve the sample in a non-polar solvent (e.g.,

    
    , if safety permits, or highly dilute 
    
    
    
    ). The peaks will shift to higher wavenumbers and sharpen as H-bonds break.
Polymorphism

Drugs like Sulfamethoxazole exhibit polymorphism. Form I and Form II will show distinct fingerprint regions (1300–600 cm⁻¹).

  • Guidance: Do not rely solely on the functional group region (4000–1500 cm⁻¹) for polymorph identification. You must overlay the fingerprint region against a reference standard of the specific crystal form.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for peak assignment logic).
  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Benzenesulfonamide. National Institute of Standards and Technology. Retrieved from [Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for S-N stretch and Fermi resonance mechanisms).
  • Moynihan, H. A., & O'Hare, I. P. (2002). Solution and Solid-State Structural Studies of Sulfonamide Polymorphs. International Journal of Pharmaceutics. (Source for polymorphism effects on IR spectra).

Sources

A Comparative Guide to the Reactivity of 4-Bromobenzyl and 4-Chlorobenzyl Halides in N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is a critical decision that dictates the efficiency, yield, and overall success of a synthetic route. Benzyl halides are fundamental reagents for introducing the versatile benzyl group. This guide provides an in-depth technical comparison of the reactivity of two closely related yet distinct substrates: 4-bromobenzyl halide and 4-chlorobenzyl halide, in the context of forming N-benzyl methanesulfonamides. By grounding our analysis in the principles of physical organic chemistry and providing a robust experimental framework, we aim to equip scientists with the insights needed for rational reagent selection.

Theoretical Framework: Unpacking the Determinants of Reactivity

The reaction is the N-alkylation of methanesulfonamide, a classic nucleophilic substitution. The substrates, 4-bromobenzyl halide and 4-chlorobenzyl halide, are primary benzylic halides. This structural class is predisposed to react via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The rate of an SN2 reaction is governed by several factors, but for a comparative analysis of these two specific substrates, the most critical determinant is the leaving group ability of the halide.

A fundamental principle of organic chemistry states that a good leaving group is a weak base, as this implies it is stable on its own after departing with the electron pair from the carbon-halogen bond.[2][3] The relative basicity of the halide ions follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. This trend is inversely related to the acidity of their conjugate acids (HF < HCl < HBr < HI).[4] Because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[4]

This difference in basicity and stability stems from atomic size. The bromide ion is larger than the chloride ion, allowing the negative charge to be dispersed over a greater volume, which results in a more stable anion.[5] Consequently, bromide is a better leaving group than chloride.[5][6]

Another contributing factor is the carbon-halogen bond strength. The C-Br bond is inherently weaker and longer than the C-Cl bond, requiring less energy to cleave during the rate-determining step of the SN2 reaction.[7]

While the para-halogen substituent does exert an electronic influence on the benzene ring—both being moderately electron-withdrawing via induction—their Hammett substituent constants are nearly identical.[8] This indicates that their effect on the electrophilicity of the benzylic carbon is comparable. Therefore, the dominant factor differentiating the reactivity of these two molecules is the superior leaving group ability of bromide over chloride.

Reactivity_Logic cluster_Acidity Acid Strength cluster_Basicity Conjugate Base Strength cluster_Stability Anion Stability cluster_LG Leaving Group Ability cluster_Rate SN2 Reaction Rate HBr HBr > HCl BrCl Br⁻ < Cl⁻ (Weaker Base) HBr->BrCl leads to Stability Br⁻ > Cl⁻ (More Stable) BrCl->Stability means LG Br⁻ > Cl⁻ (Better Leaving Group) Stability->LG results in Rate R-Br > R-Cl (Faster Reaction) LG->Rate causes Experimental_Workflow cluster_setup Reaction Setup (Parallel) cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_analysis Data Analysis Setup_Br Flask A: 4-Bromobenzyl Bromide Methanesulfonamide K₂CO₃ in ACN Stir Stir at constant temp (e.g., 50°C) Setup_Br->Stir Setup_Cl Flask B: 4-Chlorobenzyl Chloride Methanesulfonamide K₂CO₃ in ACN Setup_Cl->Stir TLC Monitor progress via TLC (aliquots at t=0, 1, 2, 4, 8h) Stir->TLC Workup Quench with H₂O Extract with Ethyl Acetate TLC->Workup Upon completion Kinetics Compare TLC spots over time (Determine relative rate constants) TLC->Kinetics Purify Dry organic layer Concentrate in vacuo Purify via column chromatography Workup->Purify Yield Calculate isolated yield (%) Purify->Yield

Caption: A generalized experimental workflow for comparing halide reactivity.

Step-by-Step Protocol:

  • Preparation: To two separate round-bottom flasks (Flask A and Flask B) equipped with reflux condensers and magnetic stir bars, add methanesulfonamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Reagent Addition: Add anhydrous acetonitrile to each flask. To Flask A, add 4-bromobenzyl bromide (1.1 eq). To Flask B, add 4-chlorobenzyl chloride (1.1 eq).

  • Reaction: Place both flasks in a preheated oil bath set to a constant temperature (e.g., 50°C) and begin vigorous stirring.

  • Monitoring: Monitor the reactions simultaneously by thin-layer chromatography (TLC). Take small aliquots from each reaction mixture at regular intervals (e.g., 0, 1, 2, 4, and 8 hours), spotting them on the same TLC plate to directly compare the consumption of starting material and formation of the product.

  • Workup: Once the reaction in Flask A (the faster reaction) reaches completion as judged by TLC, quench both reactions by cooling to room temperature and adding water.

  • Extraction: Transfer the mixtures to separatory funnels and extract with ethyl acetate (3x). Combine the organic layers for each reaction.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products via flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield for each product and compare the reaction times based on the TLC analysis.

Data Presentation and Expected Outcomes

Based on the theoretical principles discussed, the reaction with 4-bromobenzyl bromide is expected to proceed significantly faster than the reaction with 4-chlorobenzyl chloride. This would be visually apparent on the TLC plates, with the product spot in the lane for Flask A appearing more intense at earlier time points.

Table 1: Predicted Comparative Performance Data

Parameter4-Bromobenzyl Bromide4-Chlorobenzyl ChlorideJustification
Reaction Time ~ 2-4 hours~ 8-12 hoursFaster C-Br bond cleavage due to better leaving group (Br⁻).
Isolated Yield > 90%80-85%More efficient reaction may lead to fewer side products and higher yield.
Relative Rate (k_Br / k_Cl) > 41The rate constant for the bromide is expected to be several times larger.

Note: The data presented are hypothetical and serve to illustrate the expected outcome based on established chemical principles. Actual results will depend on precise experimental conditions.

Conclusion and Practical Implications

The comparative analysis, grounded in both theory and a robust experimental design, leads to a clear conclusion: 4-bromobenzyl bromide is a more reactive alkylating agent than 4-chlorobenzyl chloride in SN2 reactions with nucleophiles such as methanesulfonamide. This heightened reactivity is a direct consequence of the superior leaving group ability of the bromide ion compared to the chloride ion. [9] For researchers in drug development and process chemistry, this has direct practical implications:

  • Efficiency: When reaction time is a critical factor, or when working with a particularly weak nucleophile, the 4-bromobenzyl analogue is the superior choice to ensure a high-yielding, efficient transformation.

  • Cost and Stability: 4-chlorobenzyl chloride is often less expensive and may have a longer shelf-life. If the nucleophile is sufficiently reactive and reaction time is not a limiting factor, it may be a more economical choice.

  • Selectivity: In complex molecules with multiple potential sites for alkylation, the milder reactivity of the 4-chlorobenzyl reagent might offer a degree of selectivity that the more reactive bromo- compound would not.

By understanding the fundamental chemical principles that govern the reactivity of these reagents, scientists can make more informed and strategic decisions in the design and optimization of their synthetic pathways.

References

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

  • Pearson Education. (n.d.). Good Leaving Groups Explained. [Link]

  • Weiss, R., & Gabriel, J. L. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6569–6579. [Link]

  • CUNY Manifold. (n.d.). 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I. [Link]

  • LibreTexts Chemistry. (2020). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. [Link]

  • Wikipedia. (n.d.). Leaving group. [Link]

  • Weiss, R., & Gabriel, J. L. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6569–6579. [Link]

  • Ashenhurst, J. (2024). The Conjugate Acid Is A Better Leaving Group. Master Organic Chemistry. [Link]

  • Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. [Link]

  • Organic Chemistry. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction [Video]. YouTube. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. [Link]

  • LibreTexts Chemistry. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Wang, C., et al. (2005). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Synthetic Communications, 35(1), 345-350. [Link]

  • Scribd. (n.d.). Effect of Substituents On Reactivity of Benzene. [Link]

  • Filo. (2025). PROBLEM 20 Which alkyl halide would you expect to be more reactive.... [Link]

  • ResearchGate. (n.d.). Methods for mono-selective N-alkylation of primary sulfonamides.... [Link]

  • Quora. (2017). Why is chlorobenzene less reactive than alkyl halide?. [Link]

  • Lee, I., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2979. [Link]

Sources

A Comparative Guide to the HPLC Analysis of N-(4-bromobenzyl)methanesulfonamide: Predicting Retention Behavior and Exploring Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Analyte: N-(4-bromobenzyl)methanesulfonamide

N-(4-bromobenzyl)methanesulfonamide is a sulfonamide derivative. Its chemical structure, featuring a bromobenzyl group attached to a methanesulfonamide moiety, dictates its physicochemical properties and, consequently, its behavior in a chromatographic system. The presence of the aromatic ring and the bromine atom contributes to its hydrophobicity, a key factor in reversed-phase HPLC.

Predicting HPLC Retention Time in Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for compounds of moderate polarity like N-(4-bromobenzyl)methanesulfonamide. The retention time in RP-HPLC is primarily governed by the hydrophobic interactions between the analyte and the stationary phase.

Key Factors Influencing Retention Time:

  • Stationary Phase: C18 columns are the most widely used stationary phases in RP-HPLC due to their high hydrophobicity. For N-(4-bromobenzyl)methanesulfonamide, a C18 column would provide significant retention. Alternative stationary phases like C8 or phenyl columns could also be employed to modulate selectivity. A phenyl column, in particular, may offer unique selectivity due to π-π interactions with the aromatic ring of the analyte.[1]

  • Mobile Phase Composition: The composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, is a critical parameter for controlling retention.

    • Organic Modifier Concentration: Increasing the percentage of the organic modifier will decrease the retention time of N-(4-bromobenzyl)methanesulfonamide. This is because a higher organic content in the mobile phase increases its eluotropic strength, leading to faster elution of hydrophobic compounds.[2]

    • pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. The sulfonamide group in N-(4-bromobenzyl)methanesulfonamide is weakly acidic. At a pH well below its pKa, the compound will be in its neutral form, leading to maximum retention on a reversed-phase column. As the pH approaches and surpasses the pKa, the compound will become ionized, leading to a decrease in retention time.

  • Flow Rate: A lower flow rate will result in a longer retention time, while a higher flow rate will lead to a shorter retention time. However, adjusting the flow rate can also affect column efficiency and resolution.

  • Temperature: Increasing the column temperature generally leads to a decrease in retention time. This is due to a reduction in the viscosity of the mobile phase and an increase in the mass transfer rate of the analyte.

Workflow for Method Development:

Caption: A logical workflow for developing an HPLC method for N-(4-bromobenzyl)methanesulfonamide.

Comparative Analysis of Analytical Techniques

While HPLC with UV detection is a robust and widely accessible technique, other methods can offer advantages in terms of sensitivity and selectivity.

Technique Principle Advantages for N-(4-bromobenzyl)methanesulfonamide Analysis Disadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Cost-effective, widely available, and suitable for routine analysis.[3]Lower sensitivity compared to mass spectrometry, potential for interference from co-eluting compounds.
LC-MS/MS Separation by HPLC coupled with mass spectrometric detection.High sensitivity and selectivity, ideal for complex matrices and trace-level quantification.[3]Higher equipment cost and complexity.
GC-MS Separation of volatile compounds by gas chromatography with mass spectrometric detection.A viable alternative, particularly for high-throughput analysis.[3]May require derivatization of the analyte to increase volatility, which adds a step to sample preparation.[3]
Experimental Protocols: A Hypothetical HPLC Method

Based on the principles discussed, a starting point for an HPLC method for N-(4-bromobenzyl)methanesulfonamide is proposed below. This protocol should be considered a template for further optimization.

Objective: To achieve a sharp, symmetrical peak for N-(4-bromobenzyl)methanesulfonamide with a reasonable retention time.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 50% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (based on the aromatic chromophore).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of N-(4-bromobenzyl)methanesulfonamide.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a suitable concentration for analysis (e.g., 10 µg/mL).

Rationale for Choices:

  • C18 Column: Provides strong hydrophobic retention for the analyte.

  • Acetonitrile: A common and efficient organic modifier in RP-HPLC.

  • Formic Acid: Used as a mobile phase additive to improve peak shape and control ionization.

  • Gradient Elution: Allows for efficient elution of the compound while maintaining good resolution from any potential impurities.

Conclusion

While a specific, experimentally determined HPLC retention time for N-(4-bromobenzyl)methanesulfonamide is not documented in readily accessible literature, a systematic approach based on its chemical structure and the established principles of reversed-phase chromatography allows for the development of a robust analytical method. By carefully selecting the stationary phase, mobile phase composition, and other instrumental parameters, researchers can achieve reliable and reproducible separation. For applications requiring higher sensitivity or selectivity, LC-MS/MS presents a powerful alternative. This guide provides the foundational knowledge and a practical starting point for the successful analysis of N-(4-bromobenzyl)methanesulfonamide.

References

  • Simultaneous Prediction of Retention Times and Peak Shapes of Sulfonamides in Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Thorough investigation of the retention mechanisms and retention behavior of amides and sulfonamides on amino column in hydrophilic interaction liquid chromatography. PubMed. Available at: [Link]

  • Which factors can increase the retention time of an analyte during HPLC analysis. Biorelevant.com. Available at: [Link]

  • Prediction of retention for sulfonamides in supercritical fluid chromatography. ResearchGate. Available at: [Link]

  • Factors Impacting Chromatography Retention Time. Separation Science. Available at: [Link]

  • Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. Available at: [Link]

  • World Journal of Pharmaceutical Research. AWS. Available at: [Link]

  • Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Analytical Methods. Ministry of Food and Drug Safety. Available at: [Link]

  • HPLC retention time determination. iGEM Lyon. Available at: [Link]

  • Hydrophobicity, hydrophobic moment and angle subtended by charged residues modulate antibacterial and haemolytic activity of. CORE. Available at: [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Available at: [Link]

  • Unexpected hydrophobicity on self-assembled monolayers terminated with two hydrophilic hydroxyl groups. Nanoscale (RSC Publishing). Available at: [Link]

  • Method of preparing methane sulfonamide and its derivatives. Google Patents.
  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses Procedure. Available at: [Link]

  • Analytical Methods. OPUS. Available at: [Link]

  • Mechanisms of retention in HPLC Part 4. slideshare.net. Available at: [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. Available at: [Link]

  • Selected Thoughts on Hydrophobicity in Drug Design. PMC. Available at: [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC. Available at: [Link]

  • Effect of Hydrophobicity on the Anticancer Activity of Fatty-Acyl-Conjugated CM4 in Breast Cancer Cells. PMC - NIH. Available at: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Available at: [Link]

  • The Role of Hydrophobicity in the Antimicrobial and Hemolytic Activities of Polymethacrylate Derivatives. PMC. Available at: [Link]

  • Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. scirp.org. Available at: [Link]

  • An alternative to bromide-titration method. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Melting Point Range Verification: The Case of N-[(4-bromophenyl)methyl]methanesulfonamide and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of a chemical compound is paramount. A fundamental and initial indicator of a substance's purity and identity is its melting point. A sharp and well-defined melting range instills confidence in the material's integrity, while a broad or deviant range can signify impurities or even a misidentification of the compound itself. This guide provides an in-depth comparison and a standardized protocol for the melting point verification of N-[(4-bromophenyl)methyl]methanesulfonamide, a compound whose analysis is often complicated by the existence of structurally similar isomers.

A critical point of clarification is the precise identity of this compound, which has the CAS number 183128-59-8. It is crucial to distinguish this compound from its isomers, with which it is frequently confused in chemical databases and commercial listings. The primary isomers of concern are N-(4-bromophenyl)methanesulfonamide (CAS No. 4284-50-8) and 4-Bromophenyl methyl sulfone (CAS No. 3466-32-8). The subtle differences in their structures, specifically the placement of the methyl group, lead to distinct physicochemical properties, including their melting points.

Comparative Analysis of this compound and Related Isomers

Compound NameCAS NumberReported Melting Point Range (°C)
N-(4-bromophenyl)methanesulfonamide4284-50-8Data not consistently available in cited sources
4-Bromophenyl methyl sulfone3466-32-8103-107[1][2]
(4-bromophenyl)methanesulfonamide64732-38-3156 - 192[3]

The significant variation in the melting points of these isomers demonstrates how a melting point determination can be a powerful tool for distinguishing between them.

Experimental Protocol for Melting Point Verification

To ensure accuracy and reproducibility, the determination of a melting point range should adhere to established standards. The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature and aligns with the validation principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8][9][10]

Apparatus:
  • Melting point apparatus (capillary method)

  • Sealed capillary tubes (0.8-1.2 mm internal diameter)

  • Calibrated thermometer or temperature sensor

  • Mortar and pestle

  • Spatula

  • Desiccator

Procedure:
  • Sample Preparation:

    • Ensure the sample of this compound is dry by placing it in a desiccator over a suitable drying agent for at least 24 hours.

    • Gently pulverize a small amount of the dried sample to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

    • Repeat until the packed sample height is 2-4 mm. A consistent sample height is crucial for reproducible results.

  • Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

    • For an accurate measurement, begin heating the block at a rate of approximately 10°C per minute until the temperature is about 20°C below the expected or estimated melting point.

    • Reduce the heating rate to 1-2°C per minute. A slow heating rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point). This range is the melting point range of the substance.

  • Mixed Melting Point Technique for Identity Confirmation:

    • If an authentic reference standard of this compound is available, this technique can provide strong evidence of identity.

    • Prepare an intimate 1:1 mixture of the sample and the reference standard by grinding them together.

    • Determine the melting point of this mixture using the same procedure as above.

    • If the sample is identical to the reference standard, the melting point of the mixture will be sharp and undepressed (i.e., the same as the individual components). If the sample is impure or a different compound, the melting point of the mixture will typically be depressed and broader.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Pulverize Pulverize Sample Dry->Pulverize Gentle Grinding Pack Pack Capillary Tube (2-4 mm height) Pulverize->Pack Heat Heat Apparatus Pack->Heat Record Record Range (Onset to Clear Point) Heat->Record Slow heating rate (1-2°C/min)

Workflow for Melting Point Determination.

Factors Influencing Melting Point Determination

Several factors can affect the accuracy and precision of melting point measurements. Understanding these is crucial for interpreting results correctly.

  • Purity of the Compound: Impurities, including residual solvents from synthesis or by-products, typically depress and broaden the melting point range. The synthesis of methanesulfonamides can involve reactants like 4-bromoaniline and methanesulfonyl chloride, and any unreacted starting materials or side-products could act as impurities.[11]

  • Heating Rate: A heating rate that is too rapid will not allow for thermal equilibrium, leading to a melting point range that is artificially high and broad.

  • Sample Packing: A poorly packed or overly dense sample in the capillary tube can lead to inefficient heat transfer and a wider melting range.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can result in different melting points. It is important to be aware of this possibility, especially in a pharmaceutical development context.

  • Thermometer Calibration: The accuracy of the temperature measurement is fundamental. The thermometer or temperature sensor of the apparatus should be regularly calibrated against certified reference standards.

FactorsInfluencingMeltingPoint cluster_factors Influencing Factors MP Observed Melting Point Purity Compound Purity Purity->MP Affects range and value HeatingRate Heating Rate HeatingRate->MP Affects accuracy Packing Sample Packing Packing->MP Affects heat transfer Polymorphism Crystal Polymorphism Polymorphism->MP Can result in different MPs Calibration Instrument Calibration Calibration->MP Ensures accuracy

Key Factors Affecting Melting Point Measurement.

Conclusion

While a definitive, published melting point for this compound remains elusive, this guide provides the necessary framework for its empirical determination. By carefully distinguishing it from its isomers and adhering to a standardized, well-controlled experimental protocol, researchers can confidently establish a reliable melting point range. This fundamental piece of data is a critical first step in the comprehensive characterization of any new chemical entity, ensuring the integrity and validity of subsequent research and development activities.

References

  • This compound , Chemsrc. Available: [Link]

  • (4-bromophenyl)methanesulfonamide Properties , EPA CompTox Chemicals Dashboard. Available: [Link]

  • <741> MELTING RANGE OR TEMPERATURE , USP. (2011). Available: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) , ICH. (2005). Available: [Link]

  • usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE , uspbpep.com. Available: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology , European Medicines Agency (EMA). (1995). Available: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology , FDA. (2005). Available: [Link]

  • USP 741 Melting Point or Range , Scribd. Available: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology , ECA Academy. Available: [Link]

  • Compliance with amended General Chapter USP<741>Melting Range or Temperature , ChemRxiv. (2016). Available: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-bromophenyl)methyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(4-bromophenyl)methyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.